molecular formula C11H12O2 B1595659 4-Cyclobutylbenzoic acid CAS No. 3158-70-1

4-Cyclobutylbenzoic acid

Cat. No.: B1595659
CAS No.: 3158-70-1
M. Wt: 176.21 g/mol
InChI Key: PPXSFFCOYUIJKD-UHFFFAOYSA-N
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Description

4-Cyclobutylbenzoic acid (CAS 3158-70-1) is a benzoic acid derivative with a molecular formula of C11H12O2 and a molecular weight of 176.21 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The cyclobutyl moiety attached to the benzoic acid core presents a rigid, three-dimensional structure that is of significant interest in medicinal chemistry for exploring structure-activity relationships and developing novel therapeutic agents . Patents indicate that cyclobutyl-containing carboxylic acid derivatives, such as this compound, are investigated for their potential as inhibitors in the treatment of hyperproliferative disorders, autoimmune diseases, and inflammatory conditions, including various forms of cancer and arthritis . With a calculated density of 1.193 g/cm³ and a flash point of 147.9°C, proper laboratory handling procedures should be observed . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should refer to the relevant material safety data sheet for detailed safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclobutylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXSFFCOYUIJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298927
Record name 4-cyclobutylbenzoic acid
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3158-70-1
Record name 3158-70-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-cyclobutylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Cyclobutylbenzoic Acid and Its Derivatives

Strategic Approaches for Carboxylic Acid Synthesis Relevant to 4-Cyclobutylbenzoic Acid

The synthesis of the carboxylic acid functional group is a cornerstone of organic chemistry. For a molecule like this compound, this can be achieved through various methods, including the interconversion of other functional groups or by direct oxidation.

Nucleophilic Acyl Substitution Strategies for Functional Group Interconversions

Nucleophilic acyl substitution is a fundamental class of reactions for interconverting carboxylic acid derivatives. pearson.comjove.com These reactions proceed through a common mechanism involving the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. jove.comuomustansiriyah.edu.iq The reactivity of the carboxylic acid derivative is a key factor, with acid chlorides being the most reactive and amides the least. pearson.com

In the context of synthesizing this compound, a precursor such as an ester, amide, or nitrile attached to the 4-cyclobutylphenyl moiety could be hydrolyzed to the desired carboxylic acid. pearson.com For instance, the hydrolysis of a methyl or ethyl ester of this compound under acidic or basic conditions (saponification) would yield the carboxylate, which upon acidification, gives the final product. uomustansiriyah.edu.iqmasterorganicchemistry.com

Starting MaterialReagent(s)Product
4-Cyclobutylbenzoyl chlorideH₂OThis compound
Methyl 4-cyclobutylbenzoateH₃O⁺ or OH⁻, then H₃O⁺This compound
4-CyclobutylbenzamideH₃O⁺ or OH⁻, then H₃O⁺This compound
4-CyclobutylbenzonitrileH₃O⁺ or OH⁻, then H₃O⁺This compound

This table outlines potential nucleophilic acyl substitution reactions for the synthesis of this compound.

The direct conversion of a carboxylic acid to other derivatives is also a vital synthetic tool. For example, treatment of a carboxylic acid with thionyl chloride (SOCl₂) can produce the corresponding acid chloride. libretexts.org This highly reactive intermediate can then be converted to esters or amides. uomustansiriyah.edu.iq While the direct conversion of a carboxylic acid to an amide is challenging due to acid-base reactions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate this transformation. libretexts.org

Oxidation Methods for Carboxylic Acid Formation

A common and effective method for preparing benzoic acids is the oxidation of alkylbenzenes. savemyexams.com This reaction is particularly useful if a precursor like 4-cyclobutyltoluene is available. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can be used. libretexts.orgquora.comyoutube.com The reaction requires the presence of at least one benzylic hydrogen on the alkyl group. libretexts.orgyoutube.com Regardless of the length of the alkyl chain, it is oxidized down to a carboxylic acid group attached directly to the aromatic ring. libretexts.org

The general reaction is as follows: C₆H₅-R → C₆H₅-COOH (in the presence of a strong oxidizing agent)

Oxidizing AgentConditions
Potassium permanganate (KMnO₄)Hot, alkaline solution, followed by acidification savemyexams.comquora.com
Chromic acid (H₂CrO₄)Often generated in situ from sodium dichromate and sulfuric acid youtube.com

This table summarizes common oxidizing agents for the conversion of alkylbenzenes to benzoic acids.

Targeted Synthesis of the Cyclobutyl Moiety

The construction of the four-membered cyclobutane (B1203170) ring is a significant challenge in organic synthesis due to ring strain. However, several reliable methods have been developed.

Cycloaddition Reactions for Cyclobutane Ring Construction

[2+2] cycloaddition reactions are a primary method for forming cyclobutane rings. organicreactions.orgnih.gov These reactions involve the joining of two molecules containing double or triple bonds to form a four-membered ring. baranlab.org Photochemical [2+2] cycloadditions, where one of the alkene components is excited by UV or visible light, are particularly common. acs.org Thermal [2+2] cycloadditions are also possible, especially with highly reactive alkenes like allenes or ketenes. organicreactions.orgnih.gov For instance, the reaction of an allenoate with a terminal alkene can produce 1,3-substituted cyclobutanes in high yield. nih.gov

Stereoselective Synthesis of Substituted Cyclobutanes

Achieving stereocontrol in the synthesis of substituted cyclobutanes is crucial for many applications. Recent advancements have focused on developing stereoselective methods. One notable approach is the contractive synthesis of multisubstituted cyclobutanes from readily available pyrrolidines. nih.govntu.ac.ukacs.orgnih.gov This method, which proceeds through a radical pathway involving a nitrogen extrusion process, allows for the stereospecific formation of cyclobutanes with multiple stereocenters. nih.govntu.ac.ukacs.orgnih.gov Various organocatalyzed and metal-free methodologies are also being explored to achieve enantioselective [2+2] cycloadditions. mdpi.com

Coupling Reactions for Aromatic-Cyclobutyl Linkage

Connecting the cyclobutyl group to the aromatic ring is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose.

Aryl halides or triflates are common starting materials for these reactions. For instance, a 4-halobenzoic acid derivative can be coupled with a cyclobutyl organometallic reagent. Several well-established coupling reactions are applicable:

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a cyclobutylboronic acid or its ester) with an organohalide. wikipedia.orgorganic-chemistry.orglibretexts.org It is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.orgyoutube.com The reaction typically requires a base to activate the organoboron species. organic-chemistry.orglibretexts.org Recent developments have expanded the scope to include the coupling of potassium cyclobutyltrifluoroborate (B12209022) with aryl chlorides. nih.gov

Negishi Coupling: This method utilizes a palladium or nickel catalyst to couple an organozinc compound with an organohalide. wikipedia.orgorganic-chemistry.org Organozinc reagents are highly reactive, and the reaction tolerates a wide range of functional groups. wikipedia.orgnih.govycdehongchem.com This reaction is effective for forming C(sp³)–C(sp²) bonds, making it suitable for coupling a cyclobutylzinc halide with an aryl bromide or chloride. organic-chemistry.org

Kumada Coupling: As the first reported transition metal-catalyzed cross-coupling reaction, the Kumada coupling employs a nickel or palladium catalyst to couple a Grignard reagent (organomagnesium halide) with an organohalide. organic-chemistry.orgchemistryviews.org This method is economically advantageous as it uses readily available Grignard reagents. organic-chemistry.orgresearchgate.netorgsyn.org

Coupling ReactionOrganometallic ReagentCatalystKey Features
Suzuki-MiyauraCyclobutylboronic acid/ester or trifluoroboratePalladium complex wikipedia.orglibretexts.orgMild conditions, high functional group tolerance, stable reagents nih.gov
NegishiCyclobutylzinc halidePalladium or Nickel complex wikipedia.orgHigh reactivity, good functional group tolerance wikipedia.orgycdehongchem.com
KumadaCyclobutylmagnesium halide (Grignard)Nickel or Palladium complex organic-chemistry.orgUtilizes readily available and highly reactive Grignard reagents chemistryviews.orgnih.gov

This table compares key cross-coupling reactions for the formation of the aromatic-cyclobutyl bond.

Cross-Coupling Methodologies for Aryl-Cyclobutyl Bond Formation

The Suzuki-Miyaura coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organohalide, has been successfully applied to the synthesis of arylcyclobutanes. A notable advancement in this area is the use of potassium cyclobutyltrifluoroborate as the cyclobutylating agent. This air- and moisture-stable reagent offers advantages over the more sensitive cyclobutylboronic acids.

The coupling of potassium cyclobutyltrifluoroborate with various aryl chlorides, catalyzed by a palladium acetate (B1210297)/XPhos system, proceeds in moderate to excellent yields. However, the reaction is not without its challenges. The increased sp³ character of the carbon-boron bond in cyclobutyl organometallics can make transmetalation to the palladium center more difficult compared to their sp² counterparts. Furthermore, the potential for β-hydride elimination from the diorganopalladium intermediate presents a competing reaction pathway that can lower the desired product yield. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to mitigate these challenges and achieve high efficiency.

Table 1: Examples of Suzuki-Miyaura Coupling of Potassium Cyclobutyltrifluoroborate with Aryl Chlorides

Aryl Chloride Product Yield (%)
4-Chloroanisole 1-Cyclobutyl-4-methoxybenzene 75
4-Chlorotoluene 1-Cyclobutyl-4-methylbenzene 82
Methyl 4-chlorobenzoate Methyl 4-cyclobutylbenzoate 68

Data compiled from representative literature on Suzuki-Miyaura couplings involving cyclobutyltrifluoroborates.

The Negishi coupling, which utilizes an organozinc reagent as the nucleophilic partner, is another powerful tool for the formation of aryl-cyclobutyl bonds. The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the organozinc species and subsequent reductive elimination to afford the coupled product. Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous in certain cases.

For the synthesis of this compound precursors, a Negishi coupling would typically involve the reaction of a cyclobutylzinc halide with a 4-halobenzoic acid derivative. The choice of catalyst and ligand is critical to ensure high yields and selectivity. Modern biarylphosphine ligands have been shown to be particularly effective in promoting the coupling of secondary alkylzinc reagents with aryl halides, minimizing side reactions such as β-hydride elimination.

Direct C-H Functionalization Strategies for Cyclobutyl Aromatic Systems

Direct C-H functionalization represents a more atom-economical and step-efficient approach to the synthesis of cyclobutyl aromatic systems, as it circumvents the need for pre-functionalized starting materials such as organohalides and organometallic reagents. These methods involve the direct activation and subsequent reaction of a C-H bond on either the aromatic ring or the cyclobutane moiety.

Rhodium(II) catalysts have shown promise in the C-H functionalization of arylcyclobutanes. By carefully selecting the catalyst and reaction conditions, it is possible to achieve regioselective functionalization at either the C1 (benzylic) or C3 position of the cyclobutane ring. This selectivity is often dictated by the steric and electronic properties of the catalyst's ligands.

Palladium-catalyzed C-H functionalization has also been extensively explored. A common strategy involves the use of a directing group on the substrate to guide the catalyst to a specific C-H bond. For instance, an aminoquinoline directing group has been employed for the palladium-catalyzed arylation of C(sp³)–H bonds within a cyclobutane ring.

A particularly relevant approach for the synthesis of this compound is the transannular C-H arylation of cyclobutane carboxylic acids. This methodology allows for the direct introduction of an aryl group onto the cyclobutane ring, guided by the carboxylic acid functionality. While this method primarily functionalizes the cyclobutane ring, related strategies focusing on the arylation of the aromatic C-H bond directed by a substituent are under active investigation. The direct para-C-H cyclobutylation of benzoic acid or its derivatives remains a challenging yet highly desirable transformation that would significantly streamline the synthesis of the target molecule.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. Key considerations include maximizing atom economy, selecting safer solvents, and minimizing waste generation.

Atom Economy and Efficiency in Reaction Design

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Cross-coupling reactions, while powerful, can have varying atom economies depending on the specific reagents used. For example, in a Suzuki-Miyaura coupling to form this compound from 4-bromobenzoic acid and cyclobutylboronic acid, the theoretical atom economy can be calculated as follows:

Reaction: C₇H₅BrO₂ + C₄H₉BO₂ → C₁₁H₁₂O₂ + H₃BO₃ + HBr

Molecular Weights:

4-Bromobenzoic acid (C₇H₅BrO₂): 201.02 g/mol

Cyclobutylboronic acid (C₄H₉BO₂): 99.91 g/mol

this compound (C₁₁H₁₂O₂): 176.21 g/mol

Atom Economy Calculation: (Molecular weight of desired product) / (Sum of molecular weights of all reactants) x 100% (176.21) / (201.02 + 99.91) x 100% = 58.5%

This calculation highlights that a significant portion of the reactant atoms end up as byproducts (boric acid and hydrobromic acid). In contrast, direct C-H functionalization approaches, which ideally only produce a small byproduct like water or hydrogen gas, can offer significantly higher atom economies.

Another important metric is the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. A lower E-factor indicates a more environmentally friendly process. For many cross-coupling reactions, the E-factor can be high due to the use of stoichiometric bases, solvents, and the generation of salt byproducts.

Solvent Selection and Waste Minimization in Synthetic Protocols

Solvent selection plays a critical role in the sustainability of a synthetic process, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. Green solvent selection guides prioritize solvents based on their safety, health, and environmental profiles. For the synthesis of this compound via cross-coupling, traditional solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) are often used. Greener alternatives could include more benign options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even aqueous systems, depending on the specific catalytic system's compatibility.

Waste minimization strategies focus on reducing the generation of byproducts and simplifying purification procedures. The use of recyclable catalysts, particularly those immobilized on solid supports or magnetic nanoparticles, can significantly reduce waste by allowing for easy separation and reuse of the expensive and often toxic heavy metal catalyst. Furthermore, designing processes that operate in solvent-free conditions or in recyclable solvent systems can dramatically decrease the environmental footprint of the synthesis. For instance, performing Suzuki-Miyaura reactions in water with a water-soluble ligand and catalyst can facilitate product separation and catalyst recycling.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Cyclobutylbenzoic Acid Derivatives

Detailed Mechanisms of Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a fundamental class of reactions for carboxylic acids and their derivatives. The reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. This process allows for the interconversion of various carboxylic acid derivatives, including esters and amides.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. For 4-cyclobutylbenzoic acid, this can be achieved through several pathways, most notably the Fischer esterification and methods involving activated esters.

Fischer Esterification: This is a classic acid-catalyzed esterification method. masterorganicchemistry.comorganic-chemistry.org It involves reacting this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comwvu.edu The reaction is an equilibrium process. organic-chemistry.orglibretexts.org To drive the equilibrium towards the product (the ester), either a large excess of the alcohol is used, or the water generated during the reaction is removed, often by azeotropic distillation using a Dean-Stark apparatus. wvu.edulibretexts.orgmasterorganicchemistry.com

The mechanism proceeds in several reversible steps: masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of this compound, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. masterorganicchemistry.comchemguide.co.uk

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

Activated Ester Pathways: To achieve esterification under milder conditions and avoid the use of strong acids, this compound can be first converted into a more reactive intermediate, known as an activated ester. organic-chemistry.orgrsc.org This is particularly useful for sensitive substrates. One common method involves the use of coupling reagents. For example, treating the carboxylic acid with triphenylphosphine (B44618) (PPh₃) and iodine (I₂) in the presence of a base like triethylamine (B128534) (Et₃N) can generate an acyl iodide intermediate, which readily reacts with alcohols. organic-chemistry.org Another approach is to form an active ester, such as an N-hydroxysuccinimide (NHS) ester, which can then react with an alcohol. organic-chemistry.orgrsc.org These methods avoid the production of water and are generally not reversible. organic-chemistry.org

Method Reagents Conditions Key Features
Fischer EsterificationAlcohol, Strong Acid (e.g., H₂SO₄, TsOH)Heat, often with water removalReversible equilibrium reaction. libretexts.org
Activated Ester (via PPh₃/I₂)Alcohol, PPh₃, I₂, Et₃NRoom TemperatureMild conditions, avoids strong acids. organic-chemistry.org

Amides of this compound can be synthesized by reacting the carboxylic acid with a primary or secondary amine. Direct reaction is typically not feasible as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. youtube.com Therefore, the carboxylic acid must first be "activated." peptide.comnih.gov This is commonly achieved using coupling reagents. peptide.comsigmaaldrich.com

The most prevalent method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). youtube.compeptide.com The mechanism for DCC coupling proceeds as follows:

Activation of Carboxylic Acid: The carboxylate oxygen of this compound attacks the central carbon of DCC. A proton transfer follows, forming a highly reactive O-acylisourea intermediate. youtube.com

Nucleophilic Attack by Amine: The amine attacks the carbonyl carbon of the O-acylisourea intermediate.

Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. The O-acylisourea portion is an excellent leaving group.

Product Formation: The leaving group departs as a stable urea (B33335) byproduct (dicyclohexylurea, DCU), and the desired amide is formed. youtube.com

To suppress potential side reactions and minimize racemization (if chiral amines are used), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com HOBt can react with the O-acylisourea intermediate to form an active HOBt ester, which is less prone to side reactions and efficiently reacts with the amine. peptide.com

Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). sigmaaldrich.compeptide.comiris-biotech.de These reagents also work by converting the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by the amine nucleophile. peptide.comsigmaaldrich.com

Coupling Reagent Class Examples Byproduct Notes
CarbodiimidesDCC, DIC, EDCSubstituted UreaWidely used; DCC byproduct is poorly soluble. peptide.com
Phosphonium SaltsBOP, PyBOP, PyAOPHMPA (from BOP), Phosphine OxideHigh efficiency; BOP is toxic. iris-biotech.de
Aminium/Uronium SaltsHBTU, HATU, HCTUTetramethylureaFast reactions, low racemization. sigmaaldrich.compeptide.com

Hydrolysis is the reverse of esterification or amidation, where an ester or amide derivative of this compound is cleaved back to the parent carboxylic acid by reaction with water. chemguide.co.ukchemguide.co.uk The reaction can be catalyzed by either acid or base. wikipedia.orgjk-sci.comlibretexts.org

Acid-Catalyzed Hydrolysis: The mechanism for the acid-catalyzed hydrolysis of a 4-cyclobutylbenzoate ester is the microscopic reverse of the Fischer esterification. masterorganicchemistry.comwikipedia.org The reaction is an equilibrium, and an excess of water is used to drive it toward the carboxylic acid and alcohol products. chemguide.co.ukwikipedia.org

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst.

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to the alkoxy oxygen.

Elimination: The alcohol (the leaving group) is eliminated, and the carbonyl double bond is reformed.

Deprotonation: The protonated carboxylic acid is deprotonated to give this compound and regenerate the acid catalyst.

Acid-catalyzed hydrolysis of amides follows a similar pathway, but the reaction is generally not reversible because the final step involves the protonation of the liberated amine by the acidic medium, rendering it non-nucleophilic. youtube.com

Base-Promoted Hydrolysis (Saponification): Hydrolysis under basic conditions is an irreversible process. chemguide.co.ukjk-sci.com For a 4-cyclobutylbenzoate ester, the mechanism is:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. jk-sci.com

Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide ion (⁻OR) as the leaving group.

Deprotonation: The alkoxide ion is a strong base and immediately deprotonates the newly formed this compound in an irreversible acid-base reaction. This forms the carboxylate salt and the alcohol. jk-sci.com An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the neutral carboxylic acid. jk-sci.com

For amides, base-promoted hydrolysis is also possible but often requires more forcing conditions (e.g., prolonged heating) because the amide anion (⁻NR₂) is a much poorer leaving group than an alkoxide ion. chemistrysteps.comallen.in The reaction is driven to completion by the irreversible deprotonation of the carboxylic acid by the strongly basic amide anion that is expelled. chemistrysteps.com

Reduction Chemistry of the Carboxylic Acid Functional Group

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive towards reducing agents than the starting carboxylic acid. libretexts.orgsavemyexams.com Therefore, any aldehyde formed would be immediately reduced further to the alcohol. savemyexams.comchemguide.co.uk To stop the reduction at the aldehyde stage, the reactivity of the carboxylic acid must be modified, or a less reactive hydride donor must be used.

One common strategy is to first convert this compound into a more reactive derivative, such as an acid chloride or an ester. libretexts.orgchemistrysteps.com These derivatives can then be reduced to aldehydes using milder, sterically hindered reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for acid chlorides or diisobutylaluminum hydride (DIBAL-H) for esters at low temperatures (e.g., -78 °C). libretexts.org Another approach involves the in-situ formation of a silyl (B83357) ester using trimethylsilyl (B98337) chloride (TMSCl), which can then be reduced to the aldehyde with DIBAL. chemistrysteps.com

Target Product Reagent(s) Key Conditions Notes
Primary Alcohol1. LiAlH₄ 2. H₃O⁺Anhydrous ether (THF, Et₂O)Strong, non-selective reducing agent. chemistrysteps.comsaskoer.ca
Primary Alcohol1. BH₃·THF 2. H₃O⁺THFBorane is another effective reagent. chemistrysteps.com
Aldehyde1. Convert to Ester/Acid Chloride 2. DIBAL-H or LiAlH(Ot-Bu)₃ 3. H₃O⁺Low Temperature (-78 °C)Indirect method; stops reduction at the aldehyde. libretexts.org

The mechanism of reduction with complex metal hydrides like LiAlH₄ involves the delivery of a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.orgsaskoer.ca

For the reduction of this compound with LiAlH₄, the mechanism is as follows: libretexts.orgchemistrysteps.comlibretexts.org

Deprotonation: LiAlH₄ is a strong base, and the first step is an acid-base reaction where a hydride deprotonates the acidic proton of the carboxylic acid, forming a lithium carboxylate salt and releasing hydrogen gas. chemistrysteps.comorganicchemistrytutor.com

Coordination and First Hydride Delivery: The aluminum hydride species coordinates to the carbonyl oxygen of the carboxylate, activating it. A hydride is then delivered to the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com

Elimination: The tetrahedral intermediate collapses, eliminating an OAl-H₂ species (a good leaving group) to form 4-cyclobutylbenzaldehyde. chemistrysteps.comorganicchemistrytutor.com

Second Hydride Delivery: The aldehyde intermediate is highly reactive and is immediately attacked by another equivalent of hydride from an aluminum hydride species. saskoer.caorganicchemistrytutor.com This forms a tetrahedral alkoxide intermediate.

Workup: An acidic aqueous workup is performed to protonate the aluminum alkoxide salt, yielding the final primary alcohol product, (4-cyclobutylphenyl)methanol. saskoer.ca

The key to this process is that the initial carboxylic acid is converted to an aldehyde in situ, which is then rapidly reduced. chemistrysteps.com The inability to isolate the aldehyde is due to its higher reactivity compared to the starting carboxylate salt. chemistrysteps.com Selective reducing agents like DIBAL-H are bulkier and less reactive, which, especially at low temperatures, allows for the reaction to be stopped after the first stage of reduction (aldehyde formation) when starting from an ester or acid chloride. libretexts.org

Reactivity of the Cyclobutyl Ring

The cyclobutyl moiety, a four-membered carbocycle, imparts unique reactivity to this compound due to its inherent ring strain. nih.gov This strain, estimated to be around 26 kcal/mol for the parent cyclobutane (B1203170), is a driving force for reactions that can alleviate it. arxiv.org The reactivity of the cyclobutyl ring can be broadly categorized into reactions that lead to the opening of the ring and those that introduce new functional groups onto the ring system itself.

The significant ring strain energy within the cyclobutane ring makes it susceptible to ring-opening reactions under thermal or catalytic conditions. arxiv.org These reactions provide a pathway to release this strain, typically leading to the formation of more stable acyclic structures. For a derivative like this compound, such reactions would involve the cleavage of one of the C-C bonds within the cyclobutyl group.

Thermally induced ring-opening of cyclobutanes proceeds through a biradical mechanism. arxiv.org The initiation step involves the homolytic cleavage of a C-C bond in the ring, forming a tetramethylene biradical intermediate. This intermediate can then undergo further reactions, such as fragmentation. For instance, the thermal decomposition of cyclobutane itself primarily yields two molecules of ethylene. arxiv.org In the context of this compound, a plausible ring-opening pathway could lead to the formation of a butenyl-substituted benzoic acid derivative. The activation enthalpy for the ring opening of cyclobutane is significantly lower than that for C-C bond dissociation in a linear alkane, a direct consequence of the release of ring strain in the transition state. arxiv.org

Catalytic methods, often employing transition metals, can facilitate ring-opening under milder conditions. These reactions provide alternative, lower-energy pathways for C-C bond cleavage. While specific studies on this compound are not prevalent, related transformations of other cyclobutane derivatives suggest that catalysts can control the regioselectivity of the ring-opening process.

Table 1: Comparison of Activation Enthalpies (ΔH≠) for C-C Bond Cleavage

CompoundReaction TypeActivation Enthalpy (ΔH≠) (kcal/mol)Reference
CyclobutaneRing Opening~62.7 arxiv.org
Linear Alkane (e.g., Butane)C-C Bond Dissociation~86.3 arxiv.org

Beyond ring-opening, the C-H bonds of the cyclobutyl ring can be targeted for functionalization. This approach preserves the four-membered ring structure, which is an increasingly sought-after scaffold in medicinal chemistry. nih.govnih.govresearchgate.net Modern synthetic methods, particularly those involving transition-metal catalysis, have enabled the direct conversion of C(sp³)–H bonds into new C-C or C-heteroatom bonds.

Palladium-catalyzed C–H arylation has proven to be highly effective for cyclobutane systems. acs.org Studies on substrates containing a cyclobutane ring have shown that these reactions can proceed with high efficiency and diastereoselectivity. acs.org For a molecule like this compound, directing groups could be used to control which C-H bonds on the cyclobutyl ring are functionalized. For example, if the carboxylic acid were temporarily converted into an appropriate directing group, it could guide a palladium catalyst to functionalize the C-H bonds at the 2- or 3-positions of the cyclobutyl ring. This strategy allows for the synthesis of complex, multi-substituted cyclobutane derivatives from relatively simple precursors. nih.govresearchgate.net

Table 2: Representative C-H Functionalization Reactions on a Cyclobutyl Scaffold

Reaction TypeReagentsCatalystProduct TypeReference
C-H ArylationIodobenzenePd(OAc)₂Bis-phenylated cyclobutane acs.org
C-H Arylation4-IodotoluenePd(OAc)₂Bis-(p-tolyl)cyclobutane acs.org
C-H ArylationN-Tosyl IndolePd(OAc)₂Bis-indolyl cyclobutane acs.org

Electrophilic Aromatic Substitution on the Benzoic Acid Core

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the electronic effects of the two existing substituents: the cyclobutyl group and the carboxylic acid group. These two groups exert opposing influences on the reactivity and regioselectivity of the reaction. wikipedia.orgmasterorganicchemistry.com

Cyclobutyl Group : Alkyl groups, including cyclobutyl, are electron-donating groups (EDG) through an inductive effect (+I). wikipedia.org They activate the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene. As an activating group, it directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.orgyoutube.com

Carboxylic Acid Group (-COOH) : The carboxylic acid group is a powerful electron-withdrawing group (EWG) due to both inductive (-I) and resonance (-M) effects. quora.com It deactivates the aromatic ring, making it significantly less reactive towards electrophiles. This deactivating nature directs incoming electrophiles to the meta position. quora.comorganicchemistrytutor.com

Table 3: Directing Effects of Substituents on the Benzoic Acid Core

PositionRelation to Cyclobutyl GroupRelation to Carboxylic Acid GroupCombined EffectPredicted Outcome
2, 6metaorthoDeactivated by -COOHMinor Product
3, 5orthometaActivated by Cyclobutyl, Directed by -COOHMajor Product

Computational Probing of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the detailed mechanisms, transition states, and energy profiles of the reactions involving this compound derivatives. rsc.org Methods such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CBS-QB3, CCSD(T)) can be employed to model the reactivity of both the cyclobutyl ring and the aromatic core. arxiv.orgbeilstein-journals.orgresearchgate.net

For the ring-opening of the cyclobutyl group , computational studies can accurately predict the activation energies and geometries of the transition states. arxiv.orgopenmopac.net Calculations for cyclobutane have shown that the transition state for ring-opening involves the elongation of one C-C bond, leading to a biradical intermediate. arxiv.org These models can quantify the amount of ring strain released during the activation process, confirming that this is a primary driver for the reaction. arxiv.org

In the case of electrophilic aromatic substitution , computational analysis can be used to model the stability of the different possible sigma-complex (Wheland) intermediates that can be formed upon attack by an electrophile. By calculating the relative energies of the intermediates corresponding to ortho, meta, and para attack (relative to a specific substituent), the observed regioselectivity can be explained and predicted. beilstein-journals.org For this compound, these calculations would confirm that the intermediate for substitution at the 3- and 5-positions is the most stable, leading to the observed meta-directing effect of the carboxyl group.

Furthermore, these computational methods can explore the reaction pathways for the C-H functionalization of the cyclobutyl ring, helping to understand the role of the catalyst and directing groups in determining the reaction's selectivity and efficiency. rsc.org

Table 4: Hypothetical Computational Parameters for Ring Opening of the Cyclobutyl Group

ParameterDescriptionMethod ExamplePredicted Value
ΔG≠Gibbs Free Energy of ActivationDFT (e.g., M06-2X)High, indicating need for thermal input
Transition State GeometryStructure at the peak of the energy profileSaddle Point CalculationElongated C-C bond in the cyclobutyl ring
Reaction Enthalpy (ΔH)Overall energy change of the reactionAb initio (e.g., CBS-QB3)Negative, indicating an exothermic process

Advanced Spectroscopic Characterization of 4 Cyclobutylbenzoic Acid and Its Molecular Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual nuclei.

Multi-Dimensional NMR for Complex Structure Elucidation

Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in unraveling the complex spin systems within 4-Cyclobutylbenzoic acid. usask.calibretexts.org These experiments establish correlations between nuclei, allowing for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would reveal the coupling network within the cyclobutyl ring and the aromatic protons. usask.ca

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. libretexts.org This is crucial for assigning the signals of the cyclobutyl and aromatic methine and methylene (B1212753) groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between carbon and proton atoms (typically 2-4 bonds). libretexts.org This technique is invaluable for connecting the cyclobutyl substituent to the benzoic acid moiety, for instance, by showing a correlation between the protons on the cyclobutyl carbon attached to the ring and the quaternary aromatic carbon.

These multi-dimensional approaches provide a robust framework for the complete assignment of the NMR spectra, confirming the connectivity of the molecular structure. iaea.orgnih.gov

Solid-State NMR for Conformational Analysis

Solid-state NMR (ssNMR) spectroscopy provides critical information about the molecule's conformation and packing in the solid phase. mst.eduwarwick.ac.uk Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR under magic-angle spinning (MAS) can reveal details about the local structure and intermolecular interactions. mst.eduwarwick.ac.uk

For this compound, ssNMR can be used to:

Determine the conformation of the cyclobutyl ring, which can adopt different puckered geometries.

Investigate the hydrogen bonding network formed by the carboxylic acid groups in the crystalline state. smolecule.com

Identify the presence of different polymorphs, which would exhibit distinct chemical shifts and peak multiplicities.

The use of techniques like cross-polarization (CP) enhances the signal of low-abundance nuclei like ¹³C, making these studies more feasible. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary depending on the solvent and other experimental conditions)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH) ~12-13 ~170-180
Aromatic CH (ortho to COOH) ~8.0 ~130
Aromatic CH (meta to COOH) ~7.4 ~128
Aromatic C (ipso to COOH) - ~132
Aromatic C (ipso to Cyclobutyl) - ~150
Cyclobutyl CH (alpha to ring) ~3.6 ~45
Cyclobutyl CH₂ (beta to ring) ~2.2 ~26

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy and Characteristic Band Assignments

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. mdpi.com The resulting spectrum displays characteristic bands corresponding to specific functional groups.

For this compound, key FTIR absorptions include:

A broad band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid dimer, a hallmark of intermolecular hydrogen bonding. researchgate.net

A strong, sharp absorption around 1700-1680 cm⁻¹ attributed to the C=O (carbonyl) stretch of the carboxylic acid. smolecule.comresearchgate.net

Several peaks in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic ring.

Bands in the 3000-2850 cm⁻¹ range from the C-H stretching of the cyclobutyl group.

Characteristic C-H bending and other skeletal vibrations in the fingerprint region (below 1500 cm⁻¹). nih.gov

Table 2: Characteristic FTIR Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid Dimer) 2500-3300 Broad, Strong
C-H Stretch (Aromatic) 3100-3000 Medium
C-H Stretch (Cyclobutyl) 3000-2850 Medium
C=O Stretch (Carbonyl) 1700-1680 Strong
C=C Stretch (Aromatic) 1600-1450 Medium-Weak
C-O Stretch (Carboxylic Acid) 1320-1210 Strong

Raman Spectroscopy for Vibrational Modes and Polymorph Identification

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light from a molecule. horiba.comnih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations.

Key Raman scattering signals for this compound would include:

Strong peaks corresponding to the aromatic ring breathing modes.

Vibrations associated with the cyclobutyl ring, including ring puckering and C-C stretching modes.

The C=O stretching vibration, which is also observable in the Raman spectrum.

Raman spectroscopy is an excellent tool for identifying polymorphs, as different crystal packing arrangements will lead to distinct lattice vibrations (phonons) in the low-frequency region of the spectrum (typically below 200 cm⁻¹). horiba.comnist.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. bioanalysis-zone.commsu.edu This technique can readily distinguish between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.com

The chemical formula of this compound is C₁₁H₁₂O₂. smolecule.com Its exact mass can be calculated with high precision. Upon ionization, typically by electron impact (EI), the molecule undergoes characteristic fragmentation, providing further structural information. uni-saarland.de

Table 3: Predicted Fragmentation Pattern of this compound in Mass Spectrometry

m/z Proposed Fragment Fragmentation Pathway
176 [C₁₁H₁₂O₂]⁺˙ (Molecular Ion) -
159 [C₁₁H₁₁O]⁺ Loss of OH radical
148 [C₁₀H₁₂]⁺˙ Loss of CO₂
131 [C₉H₇O]⁺ Loss of COOH radical
121 [C₇H₅O₂]⁺ Loss of C₄H₇ (cyclobutyl radical)
105 [C₇H₅O]⁺ Loss of C₄H₇ and CO

The fragmentation pattern, combined with the accurate mass measurement, provides unequivocal confirmation of the structure of this compound. uni-saarland.de

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the electronic transitions within a molecule. biocompare.comtechnologynetworks.com UV-Vis spectroscopy measures the wavelengths of light absorbed by the sample, which corresponds to the energy required to promote electrons to higher energy states. technologynetworks.com Fluorescence spectroscopy, on the other hand, measures the light emitted as electrons return to their ground state. core.ac.uk

For this compound, the benzoic acid moiety is the primary chromophore responsible for its UV absorption. The electronic transitions are influenced by the cyclobutyl group and the carboxylic acid functional group. In a non-polar solvent like cyclohexane, the absorption spectrum would be expected to show fine structure related to vibrational energy levels. In more polar solvents, these features may be broadened.

The fluorescence of this compound is expected to be influenced by factors such as solvent polarity and the presence of substituent groups. core.ac.uk The carboxylic acid group, being an electron-withdrawing group, can influence the fluorescence intensity. core.ac.uk The emission spectrum provides information about the energy difference between the excited and ground electronic states. The difference between the absorption and emission maxima is known as the Stokes shift, which can provide insights into the structural changes upon excitation. chemrxiv.org

Table 1: Expected Spectroscopic Data for this compound

Spectroscopic Technique Expected Wavenumber/Wavelength Range Information Provided
UV-Vis Absorption ~230-280 nm Electronic transitions of the benzoic acid chromophore.

Note: Specific absorption and emission maxima would require experimental measurement.

The combination of UV-Vis and fluorescence spectroscopy provides a comprehensive picture of the electronic structure and excited-state dynamics of this compound. biocompare.com UV-Vis can be used to determine the optimal excitation wavelength for fluorescence experiments. biocompare.com

Hyphenated Spectroscopic Techniques for Purity Assessment and Mixture Analysis

To ensure the purity of a compound and to analyze it within complex mixtures, hyphenated spectroscopic techniques are indispensable. nih.govrsc.org These methods combine a separation technique, like gas chromatography (GC) or liquid chromatography (LC), with a detection technique, such as mass spectrometry (MS). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. nih.gov For the analysis of this compound by GC-MS, derivatization is often necessary to convert the polar carboxylic acid into a more volatile ester or silyl (B83357) derivative. uoguelph.caunipi.it This process increases the thermal stability and improves the chromatographic peak shape. uoguelph.ca The gas chromatograph separates the derivatized this compound from other volatile components in a sample based on their boiling points and interactions with the column's stationary phase. metbio.net The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint for identification. nih.gov This allows for the confirmation of the compound's identity by comparing its mass spectrum to a library of known spectra. phcogj.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of less volatile and thermally labile compounds like this compound, often without the need for derivatization. rsc.orgmeasurlabs.com In LC-MS, the sample is first separated by liquid chromatography, which can handle a wide range of polarities. nih.govnih.gov The eluent from the LC column is then introduced into the mass spectrometer. This technique offers high sensitivity and is ideal for detecting trace amounts of substances. measurlabs.com LC-MS can be used for both qualitative and quantitative analysis, making it a valuable tool for purity assessment and determining the concentration of this compound in various matrices. rsc.orgmdpi.com

Table 2: Hyphenated Techniques for the Analysis of this compound

Technique Sample Preparation Information Obtained
GC-MS Derivatization to an ester or silyl derivative is typically required. uoguelph.caunipi.it Identification of volatile impurities and confirmation of the structure of this compound through its mass spectrum.

These hyphenated techniques provide a high degree of confidence in the purity and identity of this compound, which is crucial for research and quality control.

Advanced Spectroscopic Techniques for Intermolecular Interactions

The study of intermolecular interactions, such as hydrogen bonding, is critical to understanding the physical and chemical properties of this compound in its condensed phases. Advanced spectroscopic techniques provide detailed insights into these interactions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful for probing the vibrational modes of molecules, which are sensitive to intermolecular forces. mdpi.com In the solid state and in concentrated solutions, this compound molecules are expected to form hydrogen-bonded dimers through their carboxylic acid groups. libretexts.org This dimerization leads to characteristic changes in the IR and Raman spectra.

Specifically, the O-H stretching vibration of the carboxylic acid, which appears as a sharp band in the gas phase, becomes a very broad and intense absorption in the IR spectrum of the dimer, typically in the range of 2500-3300 cm⁻¹. libretexts.orglibretexts.org The C=O stretching vibration also shifts to a lower frequency (around 1710 cm⁻¹ for the dimer compared to ~1760 cm⁻¹ for the monomer) due to the weakening of the carbonyl bond upon hydrogen bond formation. libretexts.orguobabylon.edu.iq Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the molecule. nih.gov

X-ray Crystallography

Table 3: Advanced Spectroscopic Techniques for Intermolecular Interactions

Technique Information Provided
Infrared (IR) Spectroscopy Evidence of hydrogen bonding through broadening of the O-H stretch and shifting of the C=O stretch. libretexts.orglibretexts.org
Raman Spectroscopy Complements IR data, provides information on symmetric vibrations and molecular framework. nih.gov

These advanced techniques are crucial for a complete understanding of the structure and behavior of this compound at the molecular level.

Theoretical and Computational Investigations of 4 Cyclobutylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.govnih.gov It provides a balance between accuracy and computational cost, making it suitable for molecules of this size.

Electronic Structure: DFT calculations can elucidate the distribution of electrons within 4-Cyclobutylbenzoic acid. This includes mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity, with the HOMO-LUMO energy gap being an indicator of chemical stability. nih.govresearchgate.net

Geometry Optimization: A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation, also known as the equilibrium structure. nih.gov For this compound, this process would precisely calculate the bond lengths, bond angles, and dihedral angles for its most stable arrangement. Studies on similar molecules like 4-formylbenzoic acid and 4-mercaptobenzoic acid have successfully used DFT methods, such as B3LYP with a 6-311++G(**) basis set, to achieve results that correlate well with experimental data. nih.govnih.gov

The table below outlines the key geometric parameters that would be determined in a typical DFT geometry optimization of this compound.

Parameter TypeSpecific Bonds/AnglesDescription
Bond Lengths C=O, C-O, O-H (Carboxyl)Defines the geometry of the carboxylic acid group.
C-C (Aromatic Ring)Determines the structure of the benzene (B151609) ring.
C-C (Cyclobutyl Ring)Defines the puckered structure of the cyclobutane (B1203170) moiety.
C-C (Ring-Ring Linkage)The length of the bond connecting the cyclobutyl and phenyl rings.
Bond Angles O=C-O (Carboxyl)The angle within the carboxylic acid functional group.
C-C-C (Aromatic Ring)Angles defining the hexagonal shape of the benzene ring.
C-C-C (Cyclobutyl Ring)Internal angles of the cyclobutane ring, indicating ring strain.
Dihedral Angles C-C-C-C (Cyclobutyl Ring)Describes the puckering of the cyclobutane ring.
C-C-C=O (Aromatic-Carboxyl)Defines the rotational orientation of the carboxyl group relative to the phenyl ring.
C-C-C-C (Aromatic-Cyclobutyl)Defines the rotational orientation of the cyclobutyl group relative to the phenyl ring.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. cdnsciencepub.comnih.gov Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide more accurate energy and property predictions than DFT, albeit at a significantly higher computational expense.

For a series of 4-substituted benzoic acids, ab initio calculations at the STO-3G level were used to derive theoretical substituent scales and analyze the nature of substituent effects on acid dissociation energies. cdnsciencepub.com Such high-accuracy calculations for this compound could yield precise values for its absolute energy, dipole moment, and polarizability. These methods are particularly valuable for benchmarking results from less computationally demanding methods like DFT. However, specific high-accuracy energy and property predictions for this compound are not readily found in existing literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This method is governed by the principles of classical mechanics, using force fields to describe the interactions between atoms.

Conformational Analysis in Solution and Gas Phase

The presence of the flexible cyclobutyl ring and the rotatable bond connecting it to the phenyl group means that this compound can exist in multiple conformations. The cyclobutane ring itself is not planar and exists in a puckered conformation to relieve ring strain. maricopa.edu Computational studies on the related cyclobutanecarboxylic acid have shown the existence of multiple stable conformers based on the orientation of the carboxyl group relative to the ring (equatorial vs. axial). researchgate.net

MD simulations can be used to explore the conformational landscape of this compound.

Gas Phase: In the gas phase, the simulations would reveal the intrinsic conformational preferences of an isolated molecule, free from solvent effects.

Simulation of Intermolecular Interactions and Aggregation Behavior

In condensed phases, molecules of this compound interact with one another. MD simulations are ideal for studying these intermolecular forces and the resulting aggregation behavior. The primary interaction for carboxylic acids is the formation of strong hydrogen bonds between the carboxyl groups of two molecules, typically leading to the formation of a stable dimer. researchgate.net

Simulations would model the dynamics of these hydrogen bonds, as well as weaker interactions such as van der Waals forces between the cyclobutyl groups and potential π-π stacking between the phenyl rings. researchgate.net By simulating a system containing many molecules of this compound in a solvent box, it is possible to observe the spontaneous formation of dimers and larger aggregates, providing insight into its self-assembly and solubility characteristics. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR and cheminformatics are computational approaches that aim to correlate a molecule's structure with its physical, chemical, or biological properties. To conduct a QSAR study, a dataset containing the biological activities of a series of related compounds is required. nih.gov As no such dataset for this compound and its analogs is readily available, a specific QSAR model cannot be developed.

However, cheminformatics tools can be used to calculate a wide range of molecular descriptors for this compound. These descriptors quantify various aspects of the molecular structure and are essential inputs for any potential QSAR model. researchgate.net The calculated values can be used to compare this compound to other compounds and to predict properties like solubility, lipophilicity, and potential drug-likeness.

The following table lists some of the key descriptor classes that would be calculated in a cheminformatics study of this compound.

Descriptor ClassExamplesInformation Provided
Constitutional Molecular Weight, Atom CountBasic information about the molecule's composition.
Topological Wiener Index, Balaban IndexDescribes the branching and connectivity of the molecule.
Physicochemical LogP, Molar RefractivityPredicts hydrophobicity and polarizability.
Electronic Dipole Moment, HOMO/LUMO EnergiesQuantifies the electronic properties and reactivity.
Geometrical Molecular Surface Area, Molecular VolumeDescribes the size and shape of the molecule.

These calculated descriptors form a molecular "fingerprint" that can be used in databases and predictive models to estimate the compound's behavior and potential activities.

Descriptor Calculation and Model Development

A foundational step in the computational analysis of any molecule is the calculation of its molecular descriptors. These numerical values, derived from the molecular structure, are crucial for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. Such models are instrumental in predicting the biological activity and physicochemical properties of compounds.

For this compound, a variety of descriptors could be calculated to build predictive models. These descriptors fall into several categories:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, and rings, as well as molecular weight.

Topological Descriptors: These numerical indices describe the connectivity of atoms within the molecule, providing insights into its size, shape, and degree of branching.

Geometrical Descriptors: Based on the 3D structure of the molecule, these descriptors include information about the molecular surface area, volume, and shape.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed electronic information such as orbital energies (HOMO and LUMO), partial charges, and dipole moments.

Once calculated, these descriptors could be used to develop QSAR or QSPR models using various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. These models could then predict various properties of this compound and its derivatives, including their potential biological activities, solubility, and toxicity.

Table 1: Examples of Molecular Descriptors for this compound

Descriptor TypeDescriptor ExamplePotential Information Gained
ConstitutionalMolecular WeightBasic information about the size of the molecule.
TopologicalWiener IndexInformation about the branching of the molecule.
GeometricalMolecular Surface AreaInsights into the molecule's interaction with its environment.
Quantum-ChemicalHOMO-LUMO GapIndication of the molecule's chemical reactivity and stability.

This table is illustrative and the actual values would need to be calculated using specialized software.

Virtual Screening and Lead Optimization

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. Should this compound be identified as a hit compound from a high-throughput screen or have a known biological target, virtual screening could be employed to find analogs with improved activity.

The process would involve:

Target Preparation: Obtaining the 3D structure of the biological target, often from a protein data bank.

Ligand Library Preparation: Creating a database of 3D structures of compounds to be screened, which could include derivatives of this compound.

Molecular Docking: Using a docking program to predict the binding pose and affinity of each ligand in the active site of the target.

Scoring and Ranking: Ranking the ligands based on their predicted binding affinity and other criteria to select promising candidates for further experimental testing.

Following the identification of a lead compound, such as a derivative of this compound, lead optimization would be the next step. This iterative process uses computational methods to guide the chemical modification of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. Computational tools can predict how changes to the molecular structure will affect its binding to the target and its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions. For the synthesis or transformation of this compound, density functional theory (DFT) and other quantum mechanical methods can be used to map out the potential energy surface of a reaction.

This involves:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states.

Calculating Energies: Determining the relative energies of these stationary points to understand the thermodynamics and kinetics of the reaction.

Transition State Analysis: Characterizing the geometry and vibrational frequencies of the transition state to confirm it as the highest energy point along the reaction coordinate connecting reactants and products.

By performing these calculations, researchers can gain a detailed understanding of the reaction pathway, predict the feasibility of a proposed reaction, and identify potential byproducts. This knowledge can be used to optimize reaction conditions to improve yield and selectivity.

Spectroscopic Property Predictions via Computational Methods

Computational methods are widely used to predict various spectroscopic properties of molecules, which can be invaluable for the identification and characterization of newly synthesized compounds. For this compound, these predictions can serve as a powerful complement to experimental data.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted spectra can aid in the assignment of experimental signals and the confirmation of the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be computed to generate a theoretical IR spectrum. This can help in identifying the characteristic functional groups present in the molecule and in interpreting the experimental spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths, providing insights into the molecule's electronic structure and its UV-Vis spectrum.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniquePredicted ParameterPotential Application
¹H NMRChemical Shifts (ppm)Assignment of proton signals in the experimental spectrum.
¹³C NMRChemical Shifts (ppm)Confirmation of the carbon skeleton.
IR SpectroscopyVibrational Frequencies (cm⁻¹)Identification of C=O and O-H stretching of the carboxylic acid.
UV-Vis Spectroscopyλmax (nm)Understanding electronic transitions and color properties.

This table is for illustrative purposes. Actual predicted values would require specific computational calculations.

Applications in Medicinal Chemistry and Pharmaceutical Development

4-Cyclobutylbenzoic Acid as a Privileged Scaffold or Building Block in Drug Discovery

While not formally designated as a "privileged scaffold" in the classical sense, which implies a molecular framework capable of binding to a wide range of biological targets, the this compound motif functions as a highly valuable building block in drug discovery. nih.govnih.gov Its utility stems from the favorable properties imparted by the cyclobutane (B1203170) ring, which is increasingly being incorporated into drug candidates to enhance their pharmacological characteristics. nih.govnih.gov The four-membered ring can influence a molecule's three-dimensional shape, which is crucial for its interaction with biological targets. nih.gov

Scaffold hopping is a drug design strategy that involves replacing the core molecular structure of a compound with a chemically different scaffold, while maintaining similar biological activity. This approach is often used to improve a compound's properties or to create novel, patentable chemical entities. The this compound moiety can be involved in scaffold hopping, particularly as a bioisosteric replacement for other chemical groups. ctppc.org

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. The cyclobutyl group, for instance, can serve as a bioisostere for the commonly used tert-butyl group. While the tert-butyl group is prevalent in many drugs, it can sometimes lead to poor metabolic stability. The cyclobutyl group offers a similar steric bulk but with potentially improved metabolic properties. nih.gov The table below summarizes a comparison of these two groups.

Propertytert-Butyl GroupCyclobutyl GroupImplication in Drug Design
Structure -C(CH₃)₃-C₄H₇Both provide steric bulk to fill hydrophobic pockets in target proteins.
Conformation Freely rotating methyl groupsRigid, puckered ringThe rigidity of the cyclobutyl group can reduce the entropic penalty upon binding to a target, potentially increasing affinity. nih.gov
Metabolic Stability Can be susceptible to oxidationGenerally more metabolically stableReplacement of a tert-butyl group with a cyclobutyl group can improve a drug candidate's pharmacokinetic profile. nih.gov
Lipophilicity HighModerateThe cyclobutyl group can offer a more favorable lipophilicity profile, impacting solubility and absorption.

The design and synthesis of compound libraries are central to modern drug discovery, enabling the screening of thousands of molecules to identify new therapeutic leads. The this compound motif is a valuable component in the construction of such libraries. Its incorporation can introduce structural diversity and desirable physicochemical properties into the library.

Medicinal chemists can utilize this compound as a starting material or a key intermediate to generate a collection of related compounds with variations at different positions of the molecule. For example, the carboxylic acid group can be converted to a variety of esters, amides, or other functional groups. Additionally, substitutions can be made on the cyclobutane ring or the phenyl ring to explore the structure-activity relationships (SAR) of the resulting compounds. These libraries can then be screened against a range of biological targets to identify novel hits.

Rational Drug Design Strategies Incorporating the this compound Core

Rational drug design involves the development of new medications based on a thorough understanding of the biological target. The this compound core can be strategically incorporated into molecules to achieve specific therapeutic effects. nih.gov

The unique stereochemical properties of the cyclobutyl group make it a valuable component in the design of specific enzyme and receptor inhibitors. The rigid structure of the cyclobutane ring can help to orient other functional groups in the molecule into an optimal conformation for binding to the active site of an enzyme or the binding pocket of a receptor. pharmablock.comnih.gov This can lead to increased potency and selectivity of the inhibitor.

A notable example of the utility of the cyclobutane moiety is in the development of Janus kinase (JAK) inhibitors. nih.gov JAKs are a family of enzymes that play a crucial role in inflammatory and autoimmune diseases, as well as some cancers. wikipedia.org A patent for azetidine (B1206935) and cyclobutane derivatives as JAK inhibitors highlights the importance of this structural motif in this class of drugs. nih.gov The cyclobutyl group can provide the necessary stereochemical control to effectively interact with the kinase binding site. vulcanchem.com

The table below illustrates examples of kinase inhibitors where cycloalkyl groups, including cyclobutane, have been incorporated to enhance their properties.

Kinase TargetInhibitor ScaffoldRole of Cycloalkyl GroupReference
Janus Kinase (JAK)Azetidine and Cyclobutane derivativesProvides stereochemical control for optimal binding nih.gov
TankyraseTriazole-based inhibitors with a trans-1,3-cyclobutyl linkerProvides an optimal balance of rigidity and flexibility, and directs the triazole moiety for efficient π-π interactions nih.gov
Axl KinaseQuinoline-based inhibitorsA tert-butyl group, for which cyclobutyl is a bioisostere, fits into a key pocket, increasing potency nih.gov

The this compound scaffold has also been explored in the context of modulating specific biological pathways, such as fatty acid synthesis. Fatty acid synthase (FAS) is an enzyme that is overexpressed in many cancer cells and is considered a target for anticancer drug development. While direct evidence for this compound as a potent FAS inhibitor is not extensively documented, related heterocyclic regulators of lipid synthesis containing a 4-cyclobutyl-2-methylbenzoic acid moiety have been patented, suggesting a role for this scaffold in modulating lipid metabolism. The modulation of lipid metabolism is a therapeutic strategy for various conditions, including metabolic disorders and cancer. nih.gov

Prodrug Design Based on the Carboxylic Acid Functional Group

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The carboxylic acid group of this compound is an ideal handle for prodrug design. Esterification of the carboxylic acid is a common strategy to improve a drug's oral bioavailability by increasing its lipophilicity and masking the polar carboxylic acid group. nih.govscirp.org

Co-crystallization Strategies for Enhanced Drug Performance

Co-crystallization is a technique in crystal engineering that brings together an Active Pharmaceutical Ingredient (API) with a benign co-former molecule in a specific stoichiometric ratio within a new crystal lattice. researchgate.net This method is employed to modify and improve the physicochemical properties of an API, such as its solubility, stability, and dissolution rate, without altering its intrinsic pharmacological activity. researchgate.netcore.ac.uk

The formation of pharmaceutical co-crystals involves creating supramolecular synthons, which are structural units formed by intermolecular interactions. tbzmed.ac.ir For a carboxylic acid like this compound, the most common interaction is the formation of hydrogen bonds between its carboxylic acid group and a complementary functional group on a co-former, such as a pyridine (B92270) or amide group. researchgate.nettbzmed.ac.ir

Several methods are utilized for the preparation of co-crystals:

Solvent Evaporation: This is the most prevalent method, where the API and co-former are dissolved in a common solvent in a specific molar ratio. researchgate.nettbzmed.ac.ir Slow evaporation of the solvent allows for the formation of high-quality single co-crystals suitable for structural analysis. tbzmed.ac.ir The choice of solvent is critical, as the components should have comparable solubility to prevent premature precipitation of one component. researchgate.net

Grinding: Mechanochemical grinding, either neat (dry) or with the assistance of a small amount of liquid (liquid-assisted grinding or LAG), is an environmentally friendly and efficient screening method. tbzmed.ac.ir This solid-state technique involves grinding the API and co-former together, where mechanical energy initiates the co-crystal formation. tbzmed.ac.ir

Slurrying: In this method, the API and co-former are suspended in a solvent in which they have limited solubility. tbzmed.ac.ir The suspension is stirred over time, allowing the components to dissolve and re-precipitate as the more stable co-crystal phase. tbzmed.ac.ir

Reaction Crystallization: This technique is suitable when the co-crystal components have different solubilities. nih.gov It involves generating a supersaturated solution with respect to the co-crystal, leading to its precipitation, while the solution remains unsaturated or saturated with respect to the individual components. nih.gov

Once formed, the new solid phase must be thoroughly characterized to confirm its identity as a co-crystal. Key analytical techniques include:

Powder X-Ray Diffraction (PXRD): This is a primary tool for identifying new crystalline phases. The PXRD pattern of a co-crystal is unique and distinct from the patterns of the individual starting materials. For example, in the formation of co-crystals between cilnidipine (B1669028) and benzoic acid, new, unique crystalline peaks were observed at specific 2θ values, confirming the creation of a new phase.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of the co-crystal. Typically, a co-crystal will exhibit a single, sharp endothermic peak corresponding to its melting point, which is different from the melting points of the API and co-former. A co-crystal of 2-chloro-4-nitrobenzoic acid and nicotinamide (B372718) was found to have a higher melting point than either of the pure components, indicating greater thermal stability. doi.org

Spectroscopy (FTIR, Raman): Vibrational spectroscopy can detect shifts in the vibrational frequencies of functional groups involved in hydrogen bonding, providing evidence of the intermolecular interactions that define the co-crystal structure.

A primary motivation for developing pharmaceutical co-crystals is to enhance the solubility and dissolution rate of poorly soluble drugs, which are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV compounds. core.ac.uk Approximately 60-70% of existing drugs fall into these classes, making solubility enhancement a critical challenge in pharmaceutical development. core.ac.uk By modifying the crystal lattice energy, co-crystallization can significantly increase the aqueous solubility of an API. core.ac.uk

The enhanced solubility of a co-crystal often leads to a higher dissolution rate, as described by the Noyes-Whitney equation. This can result in a state of supersaturation, where the concentration of the drug in solution temporarily exceeds its equilibrium solubility. nih.gov Maintaining this supersaturation is key to improving oral absorption and bioavailability. nih.gov The use of highly soluble co-formers can contribute to this effect by rapidly dissolving and altering the pH of the diffusion layer at the solid-liquid interface. nih.govcore.ac.uk

The following table summarizes research findings on the solubility and dissolution enhancement achieved through co-crystallization for various APIs.

Preclinical Development Considerations and Pharmacokinetic Implications (from a chemical perspective)

Preclinical development involves a series of studies to define the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity, which is crucial for estimating a safe and effective dose for clinical studies. allucent.comresearchgate.net From a chemical perspective, the structure of this compound presents several key considerations for its pharmacokinetic profile.

The metabolism of benzoic acid and its derivatives is well-documented. researchgate.net The primary metabolic pathway involves conjugation in the liver. researchgate.netwikipedia.org Benzoic acid is first activated to its coenzyme A thioester, benzoyl-CoA, which then undergoes conjugation with glycine (B1666218) to form hippuric acid, a metabolite that is readily excreted in the urine. wikipedia.org An alternative pathway, particularly for substituted benzoic acids, is conjugation with glucuronic acid to form an ester glucuronide. nih.gov The dominant metabolic fate—whether glycine conjugation or glucuronidation—is determined by the physicochemical properties of the substituents on the benzoic acid ring. nih.gov

Metabolic Stability: The cyclobutyl ring is a relatively inert and rigid carbocycle. nih.govru.nl Its incorporation, particularly in place of more metabolically labile groups like cyclohexyl or isopropyl, can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the compound. pharmablock.com For this compound, the cyclobutyl group may sterically hinder the approach of conjugating enzymes to the carboxylic acid, potentially altering the rate and primary route of its metabolism compared to unsubstituted benzoic acid.

Lipophilicity: The cyclobutyl group increases the lipophilicity of the benzoic acid molecule. This can affect several pharmacokinetic parameters, including plasma protein binding, volume of distribution, and cell membrane permeability. nih.govcurrentseparations.com An increase in lipophilicity often leads to higher protein binding and a larger volume of distribution, meaning the compound may distribute more extensively into tissues. nih.gov

Absorption: Enhanced lipophilicity can improve absorption across the gastrointestinal tract, a critical factor for oral bioavailability. currentseparations.com However, this must be balanced, as excessively high lipophilicity can sometimes lead to poor aqueous solubility, hindering dissolution. currentseparations.com

The preclinical pharmacokinetic assessment of this compound would therefore focus on quantifying its absorption, determining its major metabolites (likely glycine and/or glucuronide conjugates), and establishing its rates of metabolism and elimination. currentseparations.commendeley.com Understanding how the cyclobutyl moiety modulates the inherent pharmacokinetic properties of the benzoic acid scaffold is essential for its further development. allucent.com

Table of Compounds Mentioned

Biological Interactions and Molecular Mechanisms

Molecular Target Identification and Binding Kinetics

A crucial first step in understanding the biological effects of any compound is to identify its molecular targets. For a molecule like 4-cyclobutylbenzoic acid, this would typically involve screening it against a panel of proteins to identify any binding partners.

Currently, there are no published studies that have identified specific protein targets for this compound. Research in this area would involve techniques such as affinity chromatography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to identify binding partners and quantify the kinetics of these interactions. Such studies would provide critical data, including association and dissociation rate constants (k_on and k_off) and the equilibrium dissociation constant (K_D), which are fundamental to understanding the potency and duration of the compound's effects.

The potential for small molecules to interact with nucleic acids is a significant area of research, particularly in the development of anticancer and antiviral agents. However, there is no available data to indicate whether this compound interacts with DNA or RNA. Investigations in this area would typically employ techniques like UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism, and viscosity measurements to determine if the compound binds to and alters the structure of these vital macromolecules.

Enzymatic Activity Modulation and Kinetic Analysis

Many drugs exert their effects by modulating the activity of enzymes. It is conceivable that this compound could act as either an inhibitor or an activator of specific enzymes.

Without experimental data, it is impossible to determine if this compound modulates any enzymatic activity. Should a target enzyme be identified, kinetic studies would be necessary to elucidate the mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition. These studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. By synthesizing and testing analogs of this compound with modifications to the cyclobutyl or benzoic acid moieties, researchers could identify the key structural features required for any observed enzymatic modulation. At present, the lack of data on the biological activity of this compound precludes any SAR analysis.

Cellular Permeability and Transport Mechanisms

The ability of a compound to cross cell membranes is a critical determinant of its bioavailability and intracellular activity. The physicochemical properties of this compound, such as its lipophilicity and pKa, will influence its passive diffusion across the lipid bilayer. However, active transport mechanisms involving membrane proteins could also play a role. To date, no studies have been published that investigate the cellular permeability or transport mechanisms of this compound. Standard in vitro models, such as the Caco-2 cell permeability assay, would be required to assess its ability to traverse cellular barriers.

Receptor-Ligand Interactions and Downstream Signaling Pathways

Based on structure-activity relationships of similar molecules, this compound is a plausible candidate for interaction with nuclear receptors, particularly the Retinoid X Receptors (RXRs). nih.govnih.gov RXRs are ligand-activated transcription factors that play a pivotal role in regulating gene expression related to a myriad of physiological processes. wikipedia.orgnih.govnih.gov

The binding of a ligand, such as a 4-alkylbenzoic acid derivative, to the ligand-binding domain of an RXR initiates a conformational change in the receptor. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. wikipedia.orgub.edu The activated RXR, typically as a heterodimer with another nuclear receptor, then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govnih.gov

RXRs form heterodimers with a variety of other nuclear receptors, which significantly diversifies their signaling capacity. The nature of the downstream signaling cascade is therefore dependent on the specific heterodimerization partner.

RXR Heterodimer PartnerKey Downstream Signaling Pathways and Cellular Processes
Retinoic Acid Receptor (RAR) Regulation of cell differentiation, proliferation, and apoptosis. nih.govyoutube.com
Peroxisome Proliferator-Activated Receptor (PPAR) Control of lipid and glucose metabolism, and inflammatory responses. nih.govnih.gov
Liver X Receptor (LXR) Management of cholesterol homeostasis and lipogenesis. nih.govnih.gov
Vitamin D Receptor (VDR) Regulation of calcium homeostasis and bone metabolism. ub.eduelsevierpure.com
Thyroid Hormone Receptor (TR) Modulation of metabolic rate and development. wikipedia.orgelsevierpure.com

Activation of these pathways by an RXR agonist can lead to a cascade of molecular events, influencing the expression of numerous genes and ultimately altering cellular function. For instance, the activation of the RXR/LXR heterodimer can lead to the transcription of genes involved in cholesterol efflux, thereby impacting lipid metabolism. nih.gov Similarly, the RXR/PPAR heterodimer activation is crucial in the regulation of genes controlling fatty acid oxidation and glucose uptake. nih.gov

Role in Intercellular Communication and Systemic Effects

The activation of nuclear receptors like RXRs by ligands has profound implications for intercellular communication and results in systemic effects. By modulating gene expression, these receptors can influence the secretion of signaling molecules such as cytokines and hormones, which then act on other cells and tissues.

For example, the anti-inflammatory effects of some RXR agonists are mediated through the regulation of inflammatory signaling pathways in immune cells. nih.govresearchgate.net This can lead to a reduction in the production of pro-inflammatory cytokines, thereby dampening the inflammatory response and affecting communication between immune cells and other cell types.

Biochemical Pathways Affected by this compound and its Derivatives

The biochemical pathways potentially affected by this compound can be categorized into its metabolism and its influence on cellular metabolic pathways through receptor activation.

Metabolism of this compound:

Benzoic acid and its derivatives are typically metabolized in the liver. The primary metabolic pathway for benzoic acid is conjugation with glycine (B1666218) to form hippuric acid, which is then excreted in the urine. wikipedia.org It is highly probable that this compound would follow a similar metabolic fate.

Another potential metabolic route, particularly for alkyl-substituted benzoic acids, involves hydrolysis and glucuronidation. nih.gov Cytochrome P450 enzymes may also be involved in the hydroxylation of the cyclobutyl group, creating more polar metabolites that are easier to excrete.

Influence on Cellular Biochemical Pathways:

Through the potential activation of RXR and its heterodimers, this compound could influence several key biochemical pathways:

Ubiquinone Biosynthesis: 4-hydroxybenzoic acid, a related compound, is a known intermediate in the biosynthesis of ubiquinone (Coenzyme Q10), a vital component of the electron transport chain. hmdb.ca While a direct role for this compound in this pathway is not established, the involvement of a similar benzoic acid structure is noteworthy.

Lipid Metabolism: As previously mentioned, activation of RXR/PPAR and RXR/LXR heterodimers can significantly impact lipid metabolism. This includes pathways of fatty acid synthesis, beta-oxidation, and cholesterol homeostasis. nih.govnih.gov

Glucose Metabolism: The RXR/PPAR heterodimer also plays a role in regulating glucose uptake and utilization, thereby influencing glycolysis and gluconeogenesis. nih.gov

Tryptophan Metabolism: Some studies have shown that benzoic acid compounds can be modulated by pathways involving tryptophan-derived metabolites. nih.gov

The following table summarizes the key biochemical pathways potentially influenced by this compound:

Pathway CategorySpecific PathwayPotential Effect
Drug Metabolism Glycine ConjugationFormation of 4-cyclobutylhippuric acid for excretion.
GlucuronidationFormation of a glucuronide conjugate for excretion.
Cytochrome P450 OxidationHydroxylation of the cyclobutyl ring.
Cellular Metabolism Lipid MetabolismModulation of fatty acid synthesis and oxidation.
Cholesterol HomeostasisRegulation of cholesterol efflux and transport.
Glucose MetabolismInfluence on glucose uptake and utilization.

Crystallographic Analysis and Polymorphism of 4 Cyclobutylbenzoic Acid

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. youtube.com By irradiating a single crystal with X-rays, a diffraction pattern is produced. youtube.com The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density map of the crystal, from which the atomic structure, bond lengths, and bond angles can be determined with high precision. youtube.comcreative-biostructure.com

The fundamental repeating unit of a crystal is the unit cell, which is defined by six lattice parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). youtube.com These parameters, determined from the geometry of the diffraction pattern, classify the crystal into one of seven crystal systems (e.g., triclinic, monoclinic, orthorhombic). The diffraction pattern's systematic absences reveal the crystal's symmetry elements, allowing for the determination of its space group. mdpi.com

While specific experimental data for 4-cyclobutylbenzoic acid is not available in the cited literature, a typical crystallographic data table derived from an SCXRD experiment would be presented as follows.

Table 1: Illustrative Crystallographic Data for a Benzoic Acid Derivative This table presents a hypothetical example of crystallographic data for illustrative purposes.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.93
b (Å)10.97
c (Å)14.80
α (°)90
β (°)98.62
γ (°)90
Volume (ų)900.1
Z (molecules/unit cell)4

SCXRD provides an unambiguous determination of the molecule's conformation in the solid state. For flexible molecules like this compound, which contains a rotatable cyclobutyl group, SCXRD can define the torsion angles between the cyclobutyl ring and the phenyl ring, as well as the orientation of the carboxylic acid group.

The crystal packing describes how individual molecules are arranged in the crystal lattice. In many benzoic acid derivatives, molecules form hydrogen-bonded dimers via their carboxylic acid groups. nih.gov These dimers then arrange themselves through various intermolecular interactions, such as π-π stacking of the aromatic rings, to form the extended three-dimensional structure. nih.govresearchgate.net The nature of the substituent in the para position can significantly influence these packing arrangements. nih.gov

Powder X-ray Diffraction (PXRD) for Polymorph Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental and widely used technique for the characterization of crystalline solids. uny.ac.id Unlike SCXRD, which requires a single, high-quality crystal, PXRD can be performed on a polycrystalline powder. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. rigaku.com

The phenomenon of polymorphism, where a compound can crystallize into different crystal structures, is of critical importance in the pharmaceutical industry. mdpi.com Each polymorphic form will produce a distinct PXRD pattern due to differences in its underlying crystal lattice. uny.ac.idrigaku.com Therefore, PXRD is an essential tool for:

Polymorph Identification: Comparing the PXRD pattern of a sample to known patterns of different polymorphs allows for unambiguous identification. uny.ac.id

Purity Assessment: PXRD can detect and quantify the presence of an undesired polymorphic form as an impurity within a sample of the desired form. mdpi.comnih.gov The detection limit for a polymorphic impurity can be as low as a few percent. nih.gov

Monitoring Phase Transformations: The technique can be used to monitor solid-state phase transformations that may occur during manufacturing or storage due to factors like heat or pressure. nih.gov

Table 2: Hypothetical PXRD Peak Data for Two Polymorphs This table illustrates how PXRD data might differ between two hypothetical polymorphs (Form A and Form B) of a compound.

Position [°2θ] (Form A)Relative Intensity [%] (Form A)Position [°2θ] (Form B)Relative Intensity [%] (Form B)
8.51009.285
12.16513.5100
17.08018.490
21.34522.155
25.67026.060

Thermal Analysis for Phase Transitions and Stability of Polymorphs

Thermal analysis techniques are crucial for investigating the phase transitions and thermal stability of crystalline materials. iitk.ac.in Differential Scanning Calorimetry and Thermogravimetric Analysis are complementary methods that provide valuable information about the behavior of a compound as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govparticletechlabs.com A DSC thermogram plots heat flow against temperature, revealing thermal events as peaks or shifts in the baseline. beilstein-journals.org Endothermic events (e.g., melting, solid-solid transitions) result in an upward peak, while exothermic events (e.g., crystallization) produce a downward peak. nih.gov

For polymorphic systems, DSC is invaluable for:

Determining the melting points and enthalpies of fusion for different polymorphs.

Observing solid-state phase transitions from a metastable polymorph to a more stable form.

Characterizing the glass transition of amorphous material.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. particletechlabs.com The resulting TGA curve plots mass percentage against temperature. This technique is primarily used to assess the thermal stability of a material and to quantify volatile content. iitk.ac.inparticletechlabs.com For a pure, non-solvated, and non-hydrated compound like this compound, the TGA curve would be expected to show a flat baseline with no mass loss until the temperature reaches the point of decomposition.

Table 3: Example of Thermal Analysis Data This table provides an illustrative example of data obtained from DSC and TGA experiments.

AnalysisParameterValue
DSCMelting Onset Temperature155 °C
DSCMelting Peak Temperature160 °C
DSCEnthalpy of Fusion120 J/g
TGAOnset of Decomposition250 °C
TGAMass Loss at 300 °C> 5%

Spectroscopic Discrimination of Polymorphic Forms

The existence of different polymorphic forms, each with a unique crystal lattice arrangement, gives rise to distinct vibrational modes that can be detected using spectroscopic techniques. Infrared (IR) and Raman spectroscopy are powerful, non-destructive methods for distinguishing between polymorphs. researchgate.netalfatestlab.com Differences in the molecular packing and intermolecular interactions, particularly hydrogen bonding, within the polymorphs lead to measurable shifts in the vibrational frequencies of functional groups. researchgate.net

For carboxylic acids, the stretching frequency of the carbonyl group (C=O) and the hydroxyl group (O-H) in the IR spectrum are particularly sensitive to the hydrogen-bonding environment. In the solid state, benzoic acids typically form centrosymmetric dimers via strong O-H···O hydrogen bonds. Variations in the strength and geometry of these bonds between different polymorphs will alter the position and shape of these characteristic absorption bands.

Raman spectroscopy offers complementary information and is especially effective for polymorph discrimination when examining the low-wavenumber (or low-frequency) region, typically below 200 cm⁻¹. nih.govazom.com This region corresponds to lattice vibrations (phonons), which are collective motions of the molecules within the crystal lattice. nih.gov Since each polymorph has a unique crystal structure, their lattice phonon modes are highly characteristic and can serve as a distinct fingerprint for each form. nih.gov For example, studies on acetaminophen (B1664979) have shown that its monoclinic (Form I) and orthorhombic (Form II) polymorphs, while having similar IR spectra, can be easily differentiated by their low-wavenumber Raman spectra, which show characteristic strong peaks at different positions. nih.gov

Table 1: Illustrative Spectroscopic Data for Distinguishing Hypothetical Polymorphs of a Substituted Benzoic Acid.
Spectroscopic TechniqueVibrational ModePolymorph A (cm⁻¹)Polymorph B (cm⁻¹)Reference
FTIRC=O Stretch16851700 uky.edu
RamanLattice Phonon45, 8862, 110 nih.gov

Solvent-Mediated Polymorphic Transformations and Growth Mechanisms

Solvent-mediated polymorphic transformation (SMPT) is a common phenomenon where a less stable (metastable) crystalline form converts to a more stable form in the presence of a solvent. nih.govmdpi.com This process is governed by the relative solubilities of the polymorphs and the kinetics of dissolution and crystal growth. According to Ostwald’s Rule of Stages, the metastable form often crystallizes first due to kinetic favorability, despite being thermodynamically less stable. whiterose.ac.uk

The mechanism of SMPT involves two key steps:

Dissolution : The metastable polymorph, having a higher solubility than the stable form, dissolves in the solvent.

Nucleation and Growth : The solution becomes supersaturated with respect to the more stable polymorph, leading to its nucleation and subsequent growth. nih.gov

The choice of solvent is critical as it influences both the solubility and the nucleation kinetics. acs.org For instance, in the case of p-aminobenzoic acid, the stable β-form can be reliably obtained from water and ethyl acetate (B1210297) under controlled supersaturation, while other solvents tend to yield the metastable α-form. researchgate.net The rate of transformation is often controlled by the nucleation rate of the stable form. nih.gov Factors such as solvent polarity, hydrogen-bonding capability, and specific solute-solvent interactions can affect the energy barrier for nucleation. nih.gov In some cases, strong interactions between the solvent and solute can inhibit the formation of self-associates required for nucleation, thereby slowing down the transformation. nih.govucl.ac.uk

Crystal Engineering Principles for Polymorph Control

Crystal engineering provides a framework for designing and controlling the formation of crystalline solids by understanding and utilizing intermolecular interactions. For benzoic acids, the primary and most robust supramolecular synthon is the carboxylic acid dimer, formed through a pair of O-H···O hydrogen bonds. researchgate.net The control of polymorphism in these systems often revolves around either preserving or disrupting this dimer motif.

Several factors can be manipulated to control the polymorphic outcome:

Solvent Selection : As discussed, solvents can influence which polymorph nucleates and grows. acs.orgrsc.org Solvents that mimic parts of the crystal structure can stabilize the growing faces of a particular polymorph. For benzoic acid, solvents can be broadly grouped into those where the acid exists as hydrogen-bonded dimers (apolar solvents) and those where solvent-acid interactions dominate (polar, hydrogen-bond accepting solvents). ucl.ac.uk

Supersaturation and Temperature : The level of supersaturation and the crystallization temperature are key kinetic and thermodynamic variables. For enantiotropic systems, where the relative stability of polymorphs changes with temperature, crystallization above or below the transition temperature can select for a specific form. acs.orgresearchgate.net Often, metastable forms are favored at higher supersaturations. whiterose.ac.uk

Additives : Tailor-made additives can be used to inhibit the nucleation or growth of an undesired polymorph. These additives, often structurally similar to the main component, can adsorb onto the crystal surfaces of a specific polymorph and disrupt its growth, allowing another polymorph to dominate. mdpi.com For example, polymers like polyethylene (B3416737) glycol (PEG) have been used to influence the polymorphic outcome of 2,6-dimethoxybenzoic acid crystallization. mdpi.com

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Lattices

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. This method allows for a detailed examination of the molecular environment and provides a quantitative summary of the close contacts that stabilize the crystal structure. researchgate.netresearchgate.net

The Hirshfeld surface can be mapped with various properties to visualize intermolecular interactions. A commonly used property is the normalized contact distance (d_norm), which is based on the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the atoms.

The d_norm surface displays a color scale:

Red spots : Indicate contacts that are shorter than the sum of the van der Waals radii, representing close interactions like strong hydrogen bonds. For benzoic acids, the O-H···O interactions of the carboxylic acid dimer appear as prominent deep red spots. nih.govnih.gov

Blue regions : Represent contacts longer than the van der Waals radii.

White areas : Correspond to contacts approximately equal to the van der Waals radii.

This visualization provides an immediate and intuitive picture of the most significant interactions responsible for the crystal packing. nih.gov

By comparing the fingerprint plots of different polymorphs, one can quantify how the packing arrangement alters the intermolecular interaction landscape. nih.govresearchgate.net For example, one polymorph might be dominated by O···H/H···O contacts (indicative of strong hydrogen bonding), while another might show a greater proportion of H···H contacts, which represent van der Waals forces. researchgate.netnih.gov This detailed breakdown is crucial for understanding the subtle energetic differences that determine the relative stability of polymorphs.

Table 2: Example Hirshfeld Surface Analysis Data Comparing Intermolecular Contact Contributions for Two Hypothetical Polymorphs of a Substituted Benzoic Acid.
Intermolecular Contact TypePolymorph A (% Contribution)Polymorph B (% Contribution)Reference
O···H / H···O41.9%39.1% nih.govresearchgate.net
H···H21.8%39.7% nih.govresearchgate.net
C···H / H···C7.6%19.1% nih.govresearchgate.net
C···C10.1%- researchgate.net

Dynamic Crystallization Studies for Polymorph Nucleation and Growth

Understanding the kinetics of polymorph nucleation and growth is essential for controlling the outcome of a crystallization process. Dynamic or in-situ studies, which monitor the crystallization process in real-time, are invaluable for uncovering the mechanisms of polymorph selection. These studies can capture the formation of transient metastable phases that might be missed in conventional batch crystallization experiments. acs.org

The nucleation kinetics of different polymorphs can be investigated by measuring induction times under various conditions of supersaturation, temperature, and solvent. acs.org For m-aminobenzoic acid, extensive cooling crystallization experiments revealed that the choice of solvent was the dominant factor in determining which polymorph nucleated, a finding that could only be established through a large number of dynamic measurements. acs.org

Systematic studies on the nucleation rates of para-substituted benzoic acids have aimed to quantify the impact of molecular flexibility on "crystallizability". rsc.orgnih.gov Such research combines experimental measurements of nucleation rates with computational analysis of molecular conformation and lattice energy to build a more complete picture of the crystallization process. rsc.orgnih.gov These dynamic studies help to move beyond qualitative descriptions and provide quantitative data on how solution chemistry, solid-state interactions, and molecular structure collectively determine the nucleation kinetics and, ultimately, the polymorphic outcome. rsc.org

Supramolecular Chemistry and Self Assembly of 4 Cyclobutylbenzoic Acid Derivatives

Design and Analysis of Hydrogen Bonding Networks

The carboxylic acid functional group is a cornerstone of hydrogen bond-driven supramolecular assembly. The predictable formation of hydrogen bonds makes carboxylic acids reliable building blocks in crystal engineering and the design of complex molecular architectures.

Dimerization and Oligomerization Motifs

Self-Assembly Strategies for Ordered Architectures

The self-assembly of molecules into well-defined structures is a key focus of nanoscience and materials chemistry. Carboxylic acid derivatives are often employed in these strategies due to their predictable hydrogen bonding.

Formation of Supramolecular Polymers and Gels

The extension of hydrogen bonding interactions can lead to the formation of one-dimensional supramolecular polymers. nih.gov For this to occur with a monocarboxylic acid like 4-cyclobutylbenzoic acid, secondary interactions or the introduction of other functional groups would likely be necessary to promote chain extension. There is currently no evidence in the literature to suggest that this compound or its simple derivatives act as effective gelators to form supramolecular gels. The process of gelation typically requires a balance of intermolecular forces that lead to the formation of a three-dimensional network of fibers that immobilize the solvent, and the specific properties of the cyclobutyl group in this context have not been explored. nih.gov

Controlled Aggregation and Nanostructure Formation

The controlled aggregation of molecules can lead to the formation of various nanostructures, such as nanofibers, nanotubes, or vesicles. nih.govnih.gov The self-assembly process is governed by a delicate interplay of hydrogen bonding, π-π stacking (between the benzene (B151609) rings), and van der Waals interactions. While the general principles are understood, the specific conditions and resulting morphologies for this compound have not been reported. The cyclobutyl group would be expected to influence the packing and dimensionality of any resulting nanostructures.

Host-Guest Chemistry with this compound Derivatives

Host-guest chemistry involves the encapsulation of one molecule (the guest) within another (the host). While carboxylic acids can participate in host-guest interactions, often as part of a larger host molecule, there are no specific studies detailing the use of this compound or its derivatives in this capacity. It is conceivable that in certain solid-state arrangements, voids could be created that might accommodate small guest molecules. rsc.orgresearchgate.net Furthermore, the cyclobutyl moiety could potentially interact with the cavity of host molecules like cyclodextrins, a common strategy for improving the solubility and bioavailability of guest molecules. nih.govucm.esmdpi.com However, experimental verification of such host-guest systems involving this compound is currently lacking.

Inclusion Complexes with Macrocyclic Hosts

While direct studies on the inclusion complexes of this compound are not widely reported, the behavior of other alkyl- and cycloalkyl-substituted benzoic acids with macrocyclic hosts such as cyclodextrins and cucurbiturils provides a strong basis for predicting its complexation behavior. These macrocycles possess hydrophobic inner cavities and hydrophilic outer surfaces, making them ideal hosts for encapsulating nonpolar moieties in aqueous solutions.

The formation of inclusion complexes is driven by favorable intermolecular interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonding between the guest molecule and the macrocyclic host. For this compound, the cyclobutyl group would be expected to be encapsulated within the hydrophobic cavity of a suitable macrocycle, while the more polar carboxylic acid group would likely reside near the hydrophilic rim, potentially interacting with the solvent or the host's exterior.

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that are well-known for their ability to form inclusion complexes with a variety of guest molecules. science.gov The size of the cyclodextrin (B1172386) cavity is a critical factor in determining the stability of the inclusion complex. For this compound, β-cyclodextrin, with its intermediate cavity size, would be a likely candidate for effective encapsulation of the cyclobutyl moiety. Studies on similar p-substituted benzoic acids have shown that the alkyl or cycloalkyl group is typically included in the cyclodextrin cavity, leading to changes in the physicochemical properties of the guest molecule, such as increased aqueous solubility and stability. nih.govmdpi.com The complexation of p-hydroxybenzoic acid esters with γ-cyclodextrin has been shown to be influenced by the length of the alkyl chain, with longer chains affecting the critical aggregation concentration of the cyclodextrin. researchgate.net

Cucurbiturils: Cucurbiturils are a family of macrocyclic compounds composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. They are known for forming exceptionally stable inclusion complexes with a wide range of guest molecules, driven by strong ion-dipole and hydrophobic interactions. The encapsulation of guest molecules within cucurbiturils can significantly alter their reactivity and photophysical properties. rsc.org While specific studies with this compound are not available, research on other aromatic carboxylic acids and their derivatives demonstrates the potential for strong binding. For instance, coumarin (B35378) has been shown to form stable 1:1 inclusion complexes with cucurbit nih.govuril in aqueous solution. nih.gov The interaction between cucurbit rsc.orguril and a dicationic aromatic molecule containing phenylpyridinium salt units has also been thoroughly investigated, revealing the formation of a 1:2 inclusion complex. mdpi.com

Table 1: Predicted Inclusion Complex Parameters for this compound with Macrocyclic Hosts (Hypothetical)
Macrocyclic HostPredicted Stoichiometry (Host:Guest)Expected Driving Forces for ComplexationPotential Applications
β-Cyclodextrin1:1Hydrophobic interactions, van der Waals forcesIncreased aqueous solubility, controlled release
γ-Cyclodextrin1:1 or 1:2Hydrophobic interactions, potential for dimer inclusionDrug delivery, stabilization of aggregates
Cucurbit nih.govuril1:1Strong hydrophobic and ion-dipole interactionsMolecular sensing, catalysis
Cucurbit rsc.orguril1:1 or 1:2Hydrophobic interactions, potential for charge-transfer complex formation with a second guestConstruction of supramolecular assemblies, molecular switches

Molecular Recognition Phenomena

Molecular recognition is a fundamental concept in supramolecular chemistry, referring to the specific binding between two or more molecules through non-covalent interactions. wikipedia.org In the context of this compound, molecular recognition is primarily dictated by the interplay between the hydrogen-bonding capabilities of the carboxylic acid group and the shape and hydrophobicity of the cyclobutyl substituent.

The cyclobutyl group, with its specific size and shape, can also play a crucial role in molecular recognition events. It can engage in shape-selective interactions within a host cavity or direct the self-assembly of molecules into specific architectures through van der Waals interactions and hydrophobic effects. The interplay between the strong, directional hydrogen bonds of the carboxylic acid and the weaker, less directional forces involving the cyclobutyl group can lead to complex and predictable self-assembled structures. The self-assembly of p-alkoxybenzoic acids into liquid crystalline phases is a well-documented example of how the combination of hydrogen bonding and hydrophobic interactions of alkyl chains can lead to ordered supramolecular materials. hartleygroup.org

Supramolecular Catalysis Involving this compound Scaffolds

While there are no specific reports on the use of this compound in supramolecular catalysis, its structural features suggest its potential as a building block for creating catalytic scaffolds. The benzoic acid framework is a common motif in the design of organic catalysts and ligands for metal-catalyzed reactions. nih.govpreprints.orgnih.govresearchgate.netnih.gov The para-cyclobutyl group can be envisioned to serve several roles in a catalytic system. It could act as a bulky substituent to create a specific chiral environment around a catalytic center, thereby influencing the stereoselectivity of a reaction. Alternatively, the hydrophobic cyclobutyl group could be utilized to create a microenvironment that favors the binding of nonpolar substrates.

A hypothetical supramolecular catalyst based on a this compound derivative could involve its incorporation into a larger, pre-organized assembly, such as a metal-organic framework (MOF) or a self-assembled capsule. Within such a structure, the carboxylic acid group could act as a general acid or base catalyst, while the cyclobutyl group could contribute to substrate recognition and orientation. The principles of supramolecular catalysis often rely on the pre-organization of reactants and the stabilization of transition states within a defined molecular environment, and the unique combination of functional groups in this compound makes it an intriguing candidate for the design of such systems.

Dynamic Covalent Chemistry Applications

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of dynamic systems that can adapt their constitution in response to external stimuli. nih.gov Benzoic acid derivatives are frequently employed in DCC, particularly through the formation of boronic esters and imines.

Boronic Esters: A 4-cyclobutylphenylboronic acid derivative could be synthesized from this compound. Boronic acids reversibly react with diols to form boronic esters, a reaction that is often pH-sensitive. nih.gov This dynamic covalent linkage has been widely used to create self-healing hydrogels, responsive drug delivery systems, and dynamic combinatorial libraries. researchgate.netresearchgate.net The cyclobutyl group in such a system could influence the stability and responsiveness of the boronic ester, as well as the macroscopic properties of the resulting material.

Imines: The formation of benzoic imines from the condensation of a benzoic aldehyde (derivable from this compound) and an amine is another important dynamic covalent reaction. nih.gov Benzoic imines are typically stable at neutral pH but hydrolyze under acidic conditions. This pH-sensitivity has been exploited to create drug delivery vehicles that release their cargo in the acidic environment of tumors or endosomes. nih.gov The cyclobutyl moiety could be used to tune the hydrophobicity and, consequently, the self-assembly properties of polymers and nanoparticles based on this dynamic covalent bond.

Responsive Supramolecular Systems (e.g., pH, Light, Temperature)

Supramolecular systems that can respond to external stimuli are of great interest for applications in sensing, drug delivery, and smart materials. Benzoic acid derivatives are excellent building blocks for such systems due to the inherent pH-sensitivity of the carboxylic acid group and the ease with which they can be functionalized with other responsive moieties.

pH-Responsive Systems: The carboxylic acid group of this compound has a pKa value that allows it to be protonated or deprotonated in response to changes in pH. This change in ionization state can have a profound effect on the self-assembly of the molecule. For example, at low pH, the protonated carboxylic acid can form strong hydrogen-bonded dimers, leading to the formation of aggregates or gels. rsc.orgtue.nl At high pH, the deprotonated carboxylate is more soluble in water and can engage in different non-covalent interactions, potentially leading to the disassembly of the supramolecular structure. This pH-responsiveness is a key feature in the design of drug delivery systems that target the acidic microenvironment of tumors. nih.govresearchgate.net

Light-Responsive Systems: To impart light-responsiveness, this compound could be functionalized with a photochromic group, such as an azobenzene (B91143) moiety. Azobenzenes undergo a reversible trans-cis isomerization upon irradiation with light of specific wavelengths. nih.govnih.govresearchgate.netbsb-muenchen.deacs.org This change in molecular geometry can be used to control the self-assembly of the molecule. For instance, a this compound derivative containing an azobenzene unit could be designed to self-assemble into a particular supramolecular structure in its trans form, which could then be disrupted or transformed upon photoisomerization to the cis form.

Temperature-Responsive Systems: Temperature-responsive, or thermoresponsive, polymers can be designed to incorporate this compound as a monomeric unit. The solubility of these polymers in a given solvent changes dramatically at a specific temperature, known as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST). rsc.orgmdpi.comabo.fi The hydrophobic cyclobutyl group would be expected to influence the LCST of a polymer, with more hydrophobic substituents generally leading to a lower LCST in aqueous solutions. rsc.org This property can be exploited to create injectable hydrogels that are liquid at room temperature but solidify at body temperature, or for applications in thermally controlled separations. rsc.org

Table 2: Potential Stimuli-Responsive Behavior of this compound Derivatives (Hypothetical)
StimulusResponsive MoietyMechanism of ResponsePotential Supramolecular ChangePotential Application
pHCarboxylic acidProtonation/deprotonationAssembly/disassembly of hydrogen-bonded structuresTargeted drug delivery
LightAzobenzene (functionalized)Trans-cis isomerizationChange in aggregation state or morphologyPhotoswitchable materials
TemperatureIncorporation into a polymerChange in polymer-solvent interactionsPhase transition (e.g., sol-gel)Injectable hydrogels, smart surfaces

Environmental Transformation and Degradation Pathways of 4 Cyclobutylbenzoic Acid

Biodegradation Pathways and Microbial Metabolism

Biodegradation is a critical process in the environmental breakdown of organic compounds like 4-cyclobutylbenzoic acid. It involves the metabolic action of microorganisms, primarily bacteria and fungi, which can use the compound as a source of carbon and energy. The structure of this compound, with its stable benzene (B151609) ring and cyclobutyl moiety, influences its susceptibility to microbial attack.

The degradation of this compound can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the rates and pathways often differ significantly.

Aerobic Degradation: In aerobic environments, microorganisms typically employ oxygenases to initiate the breakdown of the aromatic ring. For substituted benzoic acids, a common pathway involves the hydroxylation of the benzene ring to form catechol or protocatechuate intermediates. nih.govnih.gov These intermediates then undergo ring cleavage, followed by further metabolism through central metabolic pathways like the β-ketoadipate pathway. nih.gov The presence of the cyclobutyl group may influence the rate of degradation, as alkyl side chains can sometimes hinder microbial attack. nih.gov For instance, studies on other alkyl-substituted aromatic acids have shown that increased branching of the alkyl side chain can decrease the rate of biodegradation. nih.gov It is plausible that bacteria from genera known to degrade aromatic compounds, such as Pseudomonas, Alcaligenes, and Acinetobacter, could be involved in the aerobic degradation of this compound. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the degradation process is more complex and generally slower. The initial step in the anaerobic breakdown of aromatic rings is typically a reduction, rather than oxidation. A central pathway for anaerobic benzoate (B1203000) degradation involves the conversion of the substrate to benzoyl-CoA, which is then dearomatized by benzoyl-CoA reductase. nih.gov The resulting alicyclic compound is then further metabolized through pathways analogous to fatty acid β-oxidation. nih.gov The complete mineralization of this compound under anaerobic conditions would involve a consortium of different microbial groups, including fermentative bacteria, acetogens, and methanogens, ultimately producing methane (B114726) and carbon dioxide. omicsonline.org

ConditionKey ProcessesPotential IntermediatesTypical Microorganisms
Aerobic Ring hydroxylation, Ring cleavage (ortho- or meta-cleavage)Catechol, Protocatechuic acidPseudomonas, Alcaligenes, Acinetobacter
Anaerobic Ring reduction, β-oxidation-like pathwaysBenzoyl-CoA derivatives, Alicyclic compoundsRhodopseudomonas, Denitrifying bacteria, Sulfate-reducing bacteria

During aerobic degradation, initial hydroxylation would likely lead to the formation of hydroxylated cyclobutylbenzoic acids. Subsequent ring cleavage would produce aliphatic dicarboxylic acids. For example, the degradation of other benzoic acid derivatives often yields metabolites such as hydroxyphenylacetic acid and hydroxyphenylpropionic acid. researchgate.net The metabolism of 4-chlorobenzoic acid has been shown to proceed through 4-hydroxybenzoic acid and then protocatechuic acid before ring cleavage. nih.gov

In anaerobic pathways, the initial product would be cyclobutylbenzoyl-CoA. Following ring reduction and cleavage, a series of saturated and unsaturated cyclic and linear carboxylic acids would be formed as the cyclobutyl and former aromatic rings are broken down.

Degradation TypePotential Metabolite ClassSpecific Examples (Inferred)
Aerobic Hydroxylated Aromatic Acids4-Cyclobutyl-catechol, Cyclobutyl-protocatechuic acid
Aliphatic Dicarboxylic Acidsβ-ketoadipate derivatives
Anaerobic CoA-Esters4-Cyclobutylbenzoyl-CoA
Alicyclic Carboxylic AcidsCyclohexanecarboxylate derivatives

Photolytic and Hydrolytic Degradation in Aquatic and Terrestrial Environments

Abiotic degradation processes, including photolysis and hydrolysis, can also contribute to the transformation of this compound in the environment.

Photolytic Degradation: This process involves the breakdown of a chemical by light energy, particularly ultraviolet (UV) radiation from the sun. Aromatic carboxylic acids can absorb UV light, which can lead to the generation of reactive species like hydroxyl radicals. These radicals can then attack the molecule, leading to its degradation. researchgate.net The presence of sensitizing substances in natural waters, such as dissolved organic matter (humic and fulvic acids), can accelerate the photolytic degradation of organic pollutants. While specific photolysis rates for this compound are not documented, it is expected to be susceptible to photodegradation in sunlit surface waters and on soil surfaces. researcher.life

Hydrolytic Degradation: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The chemical structure of this compound, which consists of stable C-C bonds in the aromatic and cyclobutyl rings and a carboxylic acid group, is generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). The carboxylic acid group itself is stable, and the bond connecting the cyclobutyl group to the benzene ring is not susceptible to hydrolysis. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Sorption and Leaching Behavior in Environmental Compartments

The transport and distribution of this compound in the environment are heavily influenced by its sorption to soil and sediment particles. Sorption, in turn, affects its potential for leaching into groundwater.

The key parameter governing sorption is the organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value suggests that a chemical is more likely to remain in the water phase and be mobile in the soil, whereas a high Koc value indicates strong binding to organic matter in soil and sediment, leading to lower mobility. nih.gov As a carboxylic acid, the sorption of this compound will be highly dependent on the environmental pH. At pH values above its acid dissociation constant (pKa), the compound will exist predominantly in its anionic (deprotonated) form. This negatively charged form is generally more water-soluble and exhibits weaker sorption to negatively charged soil organic matter and clay surfaces due to electrostatic repulsion, leading to higher mobility and a greater potential for leaching. researchgate.net Conversely, at pH values below its pKa, it will be in its neutral, protonated form, which is more likely to sorb to organic matter.

Identification of Transformation Products and Environmental Fate Modeling

Identifying transformation products is crucial for a complete understanding of a chemical's environmental impact, as these products may have their own toxicity and persistence.

Transformation Products: As discussed under biodegradation and photolysis, transformation products could include hydroxylated intermediates, ring-cleavage products (aliphatic acids), and potentially more complex molecules formed through polymerization reactions during photolysis. For example, the degradation of other benzoic acids is known to produce intermediates like protocatechuic acid. nih.gov

Persistence, Mobility, and Bioaccumulation Potential in Ecological Systems

Persistence: Persistence refers to the length of time a chemical remains in the environment. It is typically measured by its degradation half-life (DT50) in soil, water, and sediment. Based on its structure—a stable aromatic ring and an alkyl substituent—this compound may exhibit moderate persistence. Aerobic biodegradation is likely the primary degradation pathway, but its rate can be influenced by environmental factors such as temperature, pH, and microbial community composition. nih.gov

Mobility: As discussed in section 10.3, the mobility of this compound is expected to be significant, particularly in alkaline soils and aquatic environments where it exists as a negatively charged anion. nih.gov Chemicals with high mobility have a greater potential to contaminate groundwater and be widely distributed in aquatic systems.

Bioaccumulation Potential: Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues at a concentration higher than in the surrounding medium. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Kow). Chemicals with a high log Kow (typically > 3) are more likely to bioaccumulate in the fatty tissues of organisms. As an ionizable compound, the distribution of this compound will be pH-dependent, and the distribution coefficient (DOW) is a more relevant parameter than Kow. nih.gov While specific data is lacking, the presence of the carboxylic acid group generally leads to lower bioaccumulation potential compared to neutral compounds with similar hydrophobicity, as the ionized form is less able to cross biological membranes.

PropertyInfluencing FactorsPredicted Potential for this compound
Persistence Biodegradation rate, Photolysis rateModerate; dependent on environmental conditions
Mobility Sorption (Koc), pH, pKaHigh, especially in neutral to alkaline conditions
Bioaccumulation Octanol-water distribution coefficient (DOW), pKaLow to moderate; reduced by ionization

Future Research Directions and Emerging Challenges in 4 Cyclobutylbenzoic Acid Research

Exploration of Undiscovered Reactivity and Novel Transformations

The reactivity of 4-cyclobutylbenzoic acid is far from fully explored. The interplay between the strained aliphatic ring and the aromatic system offers intriguing possibilities for novel chemical transformations. Future research should focus on:

C–H Functionalization: The activation of C–H bonds on the cyclobutane (B1203170) ring is a significant area for development. Recent advances in palladium-catalyzed C(sp³)–H arylation of cyclobutanes, guided by directing groups, provide a strong starting point. nih.govchemrxiv.orgacs.org Future work could explore the diastereoselective and enantioselective functionalization of the cyclobutyl moiety in this compound to create complex, three-dimensional structures. acs.orgnih.govnih.gov The development of catalyst-controlled regioselective C-H functionalization would allow for the targeted synthesis of 1,1- and 1,3-disubstituted cyclobutane derivatives of benzoic acid. nih.gov

Ring-Opening and Ring-Expansion Reactions: The inherent ring strain of the cyclobutane can be harnessed as a driving force for ring-opening or ring-expansion reactions. Investigating the reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates suggests that similar strategies could be applied to derivatives of this compound to generate novel scaffolds. researchgate.netrsc.org

Photocatalysis and Electrochemistry: The application of modern synthetic methods like photocatalysis and electrochemistry to this compound remains largely unexplored. These techniques could unlock novel reaction pathways, such as [2+2] photocycloadditions or unique oxidative or reductive transformations, leading to the synthesis of previously inaccessible derivatives. acs.org

Development of Advanced Analytical Techniques for Trace Analysis and In Situ Monitoring

To fully understand and optimize reactions involving this compound and to detect its presence in complex environments, the development of advanced analytical techniques is crucial.

Trace Analysis: For potential pharmaceutical or environmental applications, methods for detecting trace amounts of this compound and its metabolites are necessary. Surface-Enhanced Raman Scattering (SERS) has shown promise for the sensitive detection of aromatic carboxylic acids. uc.pt Future research could focus on developing SERS-based sensors specifically tailored for this compound, enabling rapid and ultra-sensitive detection in various matrices. mdpi.com

In Situ Monitoring: Real-time monitoring of reactions is essential for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions for scalability. The integration of spectroscopic techniques, such as Raman or infrared spectroscopy, into reaction vessels would provide valuable insights into the transformations of this compound as they occur.

A summary of potential advanced analytical techniques is presented in the table below.

Analytical TechniquePotential Application for this compoundFuture Research Focus
Surface-Enhanced Raman Scattering (SERS)Ultra-trace detection in biological or environmental samples.Development of specific SERS substrates and methods for quantitative analysis.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Separation and identification of metabolites and degradation products.Development of validated methods for complex matrix analysis.
In Situ Spectroscopy (e.g., FT-IR, Raman)Real-time monitoring of synthesis and transformation reactions.Integration with flow chemistry platforms for process optimization.
Capillary Electrophoresis (CE)High-resolution separation of chiral derivatives.Development of chiral selectors for enantiomeric separation.

Integration of Computational Design with Experimental Validation for Targeted Applications

The synergy between computational modeling and experimental synthesis offers a powerful approach to accelerate the discovery of this compound derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the structural features of this compound derivatives with their biological activity or physical properties. nih.govnih.govchitkara.edu.inbenthamdirect.comthieme-connect.com These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates.

Density Functional Theory (DFT) Calculations: DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. acs.orgresearchgate.net This can be used to predict reaction outcomes, understand reaction mechanisms, and rationalize observed stereoselectivities. nih.gov For instance, computational studies can help in designing catalysts for the selective C-H functionalization of the cyclobutane ring. acs.org

The integration of these computational approaches with experimental validation will enable a more rational and efficient design of molecules for specific applications, such as targeted drug development or advanced materials.

Sustainable and Scalable Production Methods for Industrial Relevance

For this compound and its derivatives to have a significant impact in industrial applications, the development of sustainable and scalable production methods is paramount.

Green Chemistry Approaches: Future research should focus on developing synthetic routes that adhere to the principles of green chemistry. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic reactions that minimize waste. researchgate.netconicet.gov.arwjpmr.com For example, mechanochemistry presents a solvent-free method for the synthesis of related benzoic acid derivatives. mdpi.com

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. acs.orgrsc.orgrsc.orgwiley-vch.de Developing flow-based syntheses for this compound and its subsequent functionalization would be a significant step towards its industrial production. researchgate.net

Production MethodKey AdvantagesFuture Research Directions
Green ChemistryReduced environmental impact, increased safety.Development of biocatalytic routes and use of aqueous media.
Flow ChemistryEnhanced scalability, safety, and process control.Optimization of reaction conditions in continuous flow reactors.
MechanochemistrySolvent-free synthesis, high yields.Exploration of solid-state reactions for derivative synthesis.

Elucidation of Biological Targets and Pathways for Therapeutic Development

The structural similarity of the cyclobutyl group to other functionalities found in bioactive molecules suggests that this compound derivatives could have interesting pharmacological properties. nih.govru.nlnih.gov

Identification of Protein Targets: A critical area of future research is the identification of the specific protein targets of bioactive this compound derivatives. Affinity-based methods, where the molecule is immobilized on a solid support to "pull down" its binding partners from a cell lysate, are a common approach. nih.govchimia.chduke.edu

Metabolic Pathway Analysis: Understanding the metabolic fate of this compound within a biological system is crucial for its development as a therapeutic agent. Studies on the metabolism of other cyclobutyl-containing drugs have shown that hydroxylation and N-dealkylation are common pathways. researchgate.net Investigating the metabolic stability and identifying the metabolites of this compound will be essential.

Pharmacophore Modeling: Once a biological target is identified, computational pharmacophore modeling can be used to understand the key structural features required for binding. This knowledge can then guide the design of more potent and selective analogs.

Overcoming Synthetic Hurdles for Stereochemically Complex Derivatives

The creation of stereochemically complex derivatives of this compound, with multiple stereocenters on the cyclobutane ring, presents a significant synthetic challenge.

Stereoselective Synthesis: Developing new synthetic methods for the direct and stereocontrolled preparation of substituted cyclobutanes is of great importance. acs.orgnih.gov This includes exploring advanced [2+2] cycloaddition reactions, radical cyclizations, and ring contraction strategies. acs.orgsemanticscholar.org

Diastereoselective Functionalization: For existing this compound, the development of methods for the diastereoselective functionalization of the cyclobutane ring is a key challenge. This could involve substrate-controlled reactions or the use of chiral catalysts to control the stereochemical outcome of C-H functionalization or other transformations. nih.govresearchgate.net

The ability to synthesize a diverse range of stereochemically defined derivatives will be crucial for exploring the structure-activity relationships and developing potent and selective bioactive molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Cyclobutylbenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via coupling reactions between cyclobutyl intermediates and benzoic acid derivatives. For example, enzymatic routes (e.g., lipase-catalyzed esterification) used for structurally similar compounds like 4-hydroxybenzoic acid could be adapted to optimize stereoselectivity . Reaction parameters such as temperature (2–30°C, as noted for hydroxybenzoic acid derivatives) and solvent polarity significantly impact yield and purity. Characterization via HPLC or NMR (as described for hydroxybenzoic acid biomarkers) is critical for verifying structural integrity .

Q. How is this compound characterized for purity and structural confirmation in academic research?

  • Methodological Answer : Techniques include:

  • Chromatography : Reverse-phase HPLC with UV detection, validated using retention times and spiked standards, as applied to hydroxybenzoic acid derivatives .
  • Spectroscopy : 1^1H/13^13C NMR to confirm cyclobutyl ring substitution patterns and carboxylic acid functionality. Mass spectrometry (e.g., ESI-MS) provides molecular ion validation .
  • Melting Point Analysis : Comparative assessment against literature values (e.g., 255°C for 4-bromobenzoic acid) to detect impurities .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the cyclobutyl group on the benzoic acid core in catalysis or binding studies?

  • Methodological Answer : Computational modeling (DFT or MD simulations) can map steric and electronic perturbations caused by the cyclobutyl substituent. For example, the cyclobutyl ring’s strain may alter electron density at the carboxylic acid group, affecting hydrogen-bonding interactions in enzyme inhibition assays. Comparative studies with 4-phenylbenzoic acid derivatives (e.g., 4-phenylbutyric acid) highlight substituent-dependent reactivity .

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?

  • Methodological Answer :

  • Dose-Response Reproducibility : Use multiple cell lines or enzymatic systems (e.g., cytochrome P450 isoforms) to assess context-dependent activity, as seen in hydroxybenzoic acid cancer association studies .
  • Data Normalization : Apply intra-assay CV% (coefficient of variation) calculations to distinguish technical noise from biological variability .
  • Meta-Analysis : Pool data using multiple imputation methods to address missing values, as described in longitudinal studies .

Q. What crystallographic or spectroscopic techniques validate the supramolecular assembly of this compound in solid-state studies?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction : Resolves cyclobutyl ring conformation and intermolecular hydrogen-bonding networks.
  • FT-IR Spectroscopy : Identifies carboxylate dimerization patterns (e.g., O–H stretching at ~2500–3000 cm1^{-1}) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, referencing degradation profiles of analogous compounds like 4-hydroxybenzoic acid .

Q. How does the cyclobutyl group influence the compound’s solubility and formulation in drug delivery systems?

  • Methodological Answer :

  • Solubility Screening : Use co-solvency approaches (e.g., PEG-water mixtures) validated for poorly soluble benzoic acid derivatives .
  • Lipophilicity Profiling : Calculate logP values via shake-flask or chromatographic methods (e.g., RP-HPLC retention factors) .
  • Stability Testing : Monitor hydrolysis under physiological pH (4–8) and temperature (37°C), as guided by safety data for structurally related acids .

Experimental Design & Data Analysis

Q. What in vitro/in vivo models are appropriate for evaluating this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • In Vitro : Caco-2 cell monolayers for intestinal permeability; microsomal stability assays (e.g., liver S9 fractions) .
  • In Vivo : Rodent models with LC-MS/MS quantification of plasma/tissue concentrations, adjusted for matrix effects using isotopically labeled internal standards .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :

  • Scaffold Diversification : Introduce substituents at the cyclobutyl or benzoic acid moiety (e.g., halogens, methoxy groups) to probe electronic and steric effects .
  • High-Throughput Screening : Pair automated synthesis (e.g., microwave-assisted reactions) with bioactivity assays to rapidly assess SAR trends .

Critical Considerations

  • Safety & Handling : Follow protocols for benzoic acid derivatives, including PPE (gloves, goggles) and ventilation, as outlined in safety data sheets for 4-bromobenzoic acid .
  • Data Reproducibility : Document batch-to-batch variability in synthesis (e.g., via COA reports) and pre-register experimental protocols to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.